Product packaging for 5-Bromo-8-chloroisoquinoline(Cat. No.:CAS No. 956003-79-5)

5-Bromo-8-chloroisoquinoline

Cat. No.: B1532089
CAS No.: 956003-79-5
M. Wt: 242.5 g/mol
InChI Key: RRKXGHIWLJDUIU-UHFFFAOYSA-N
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Description

5-Bromo-8-chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B1532089 5-Bromo-8-chloroisoquinoline CAS No. 956003-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-8-chloroisoquinoline
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InChI

InChI=1S/C9H5BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKXGHIWLJDUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676663
Record name 5-Bromo-8-chloroisoquinoline
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Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956003-79-5
Record name 5-Bromo-8-chloroisoquinoline
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Record name 5-Bromo-8-chloroisoquinoline
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Record name 5-Bromo-8-chloroisoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-8-chloroisoquinoline: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Isoquinolines

The isoquinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2] Its derivatives are integral to numerous clinically approved drugs, demonstrating efficacy as anticancer agents, antihypertensives, antivirals, and anesthetics.[3][4] The strategic introduction of halogen atoms onto this scaffold is a well-established methodology for modulating a compound's physicochemical properties—such as lipophilicity and metabolic stability—and enhancing its binding affinity to biological targets.

This guide provides an in-depth technical overview of 5-Bromo-8-chloroisoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, structural attributes, synthesis, and reactivity, contextualizing its potential within the broader landscape of drug discovery by examining the established bioactivities of related halogenated isoquinolines.

PART 1: Molecular Structure and Physicochemical Properties

This compound is a disubstituted isoquinoline characterized by a bromine atom at the C5 position and a chlorine atom at the C8 position of the fused ring system. This specific substitution pattern imparts unique electronic and steric properties that can be exploited in further chemical modifications.

Chemical Structure of this compound

Figure 1. 2D Structure of this compound


The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 956003-79-5[1]
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [3]
Appearance White to off-white or pale yellow crystalline powder[3]
Melting Point 73-77 °C[3]
Density 1.69 g/cm³[3]
Solubility Soluble in DMSO and ethanol; slightly soluble in water[1][3]
SMILES Clc1cccc2c1c(Br)ccc2n[1]
InChIKey RRKXGHIWLJDUIU-UHFFFAOYSA-N[1]

PART 2: Spectroscopic Characterization

Disclaimer: Experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The NMR data presented below is computationally predicted and should be used as a reference for tentative identification. Experimental verification is required for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra provide valuable insight into the chemical environment of the protons and carbons within the molecule.

Predicted ¹H NMR Predicted ¹³C NMR
Chemical Shift (ppm) Chemical Shift (ppm)
~ 9.35 (s, 1H, H-1)~ 152.1 (C-1)
~ 8.50 (d, 1H, H-3)~ 145.0 (C-8a)
~ 7.85 (d, 1H, H-4)~ 135.5 (C-4a)
~ 7.70 (d, 1H, H-7)~ 132.0 (C-7)
~ 7.60 (d, 1H, H-6)~ 129.0 (C-6)
~ 128.5 (C-8)
~ 125.0 (C-4)
~ 122.0 (C-3)
~ 118.0 (C-5)

Predictions generated using standard computational models. Actual shifts may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic structure. Key expected peaks include:

  • C-H stretching (aromatic): 3100-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): 1620-1450 cm⁻¹

  • C-H bending (aromatic): 900-675 cm⁻¹

  • C-Cl stretching: 850-550 cm⁻¹

  • C-Br stretching: 690-515 cm⁻¹

PART 3: Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via electrophilic aromatic substitution on a pre-functionalized isoquinoline core. The most direct reported method involves the chlorination of 5-bromoisoquinoline.[5]

Experimental Protocol: Synthesis of this compound

This two-step procedure starts with the synthesis of the key intermediate, 5-bromoisoquinoline, from isoquinoline, followed by regioselective chlorination.

Step 1: Synthesis of 5-Bromoisoquinoline [6]

  • Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (e.g., 130 mL). The acid is cooled to -20°C using a dry ice/acetone bath.

  • Addition of Isoquinoline: Isoquinoline (e.g., 15 mL, 128 mmol) is added dropwise to the stirred sulfuric acid, ensuring the internal temperature does not exceed +8°C.

  • Bromination: The reaction mixture is re-cooled to -20°C. Solid N-bromosuccinimide (NBS) (e.g., 27.3 g, 153 mmol) is added in portions, maintaining the temperature below -15°C.

    • Expertise & Experience: Using concentrated sulfuric acid as the solvent protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the more electron-rich benzene ring. Strict temperature control is critical to favor bromination at the C5 position and minimize the formation of the 8-bromo isomer, which is difficult to separate.[6]

  • Reaction Monitoring & Quenching: The mixture is stirred at -20°C until TLC or HPLC analysis shows complete consumption of the starting material. The reaction is then carefully poured onto crushed ice (e.g., 1 kg).

  • Work-up and Isolation: The acidic solution is neutralized to pH 9 with concentrated aqueous ammonia, keeping the temperature below 25°C. The resulting precipitate is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization (e.g., from heptane) or column chromatography to yield pure 5-bromoisoquinoline.

Step 2: Synthesis of this compound [5]

  • Reaction Setup: To a solution of 5-bromoisoquinoline (e.g., 20.5 g, 0.0985 mol) in concentrated sulfuric acid (e.g., 5.0 mL) at 0°C, add N-chlorosuccinimide (NCS) (e.g., 19.75 g, 0.148 mol).

    • Expertise & Experience: The bromo group at C5 is deactivating but ortho-, para-directing. However, under the strongly acidic conditions, the directing effect leads to chlorination at the available C8 position. NCS is a convenient and safer source of electrophilic chlorine compared to Cl₂ gas.

  • Reaction: The mixture is stirred and heated to 80°C for 2 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into water (e.g., 50 mL) and neutralized with concentrated ammonium hydroxide. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to afford this compound, reportedly in high yield (96%).[5]

Synthesis Workflow Diagram

SynthesisWorkflow Isoquinoline Isoquinoline Step1_Reagents 1. H₂SO₄, -20°C 2. N-Bromosuccinimide (NBS) Isoquinoline->Step1_Reagents Step 1 Bromoisoquinoline 5-Bromoisoquinoline Step1_Reagents->Bromoisoquinoline Workup1 Quench, Neutralize, Extract, Purify Bromoisoquinoline->Workup1 Step2_Reagents 1. H₂SO₄, 0°C 2. N-Chlorosuccinimide (NCS) 3. Heat to 80°C FinalProduct This compound Step2_Reagents->FinalProduct Workup2 Quench, Neutralize, Extract FinalProduct->Workup2 Workup1->Step2_Reagents Step 2 SignalingPathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Isoquinoline-based Inhibitor (e.g., Kinase Inhibitor) Inhibitor->RTK Inhibitor->PI3K Inhibitor->Akt

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-8-chloroisoquinoline: Strategies and Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 5-Bromo-8-chloroisoquinoline

In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of halogen substituents on this heterocyclic framework can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making dihalogenated isoquinolines like this compound highly valuable building blocks in drug discovery and development.[1] This guide provides a comprehensive overview of the synthetic pathways leading to this compound, offering in-depth technical details, mechanistic insights, and practical protocols for researchers and scientists in the pharmaceutical industry.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound involves a retrosynthetic analysis to identify key precursors and strategic bond disconnections. Two primary strategies emerge:

  • Strategy A: Sequential Halogenation of the Isoquinoline Core. This approach begins with the readily available isoquinoline scaffold, followed by sequential introduction of the bromine and chlorine atoms. The order of these halogenation steps is critical and dictated by the directing effects of the substituents.

  • Strategy B: Construction of the Dihalogenated Isoquinoline Ring. This strategy involves building the isoquinoline ring system from a pre-functionalized benzene derivative that already contains the desired bromo and chloro substituents. Classical named reactions such as the Pomeranz-Fritsch and Bischler-Napieralski syntheses are the cornerstones of this approach.

G cluster_A Strategy A: Sequential Halogenation cluster_B Strategy B: Ring Construction This compound This compound 5-Bromoisoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline->this compound Chlorination Isoquinoline Isoquinoline Isoquinoline->5-Bromoisoquinoline Bromination Substituted Benzaldehyde 2-Bromo-5-chlorobenzaldehyde Substituted Benzaldehyde->this compound Pomeranz-Fritsch Substituted Phenethylamine 2-(2-Bromo-5-chlorophenyl)ethan-1-amine Substituted Phenethylamine->this compound Bischler-Napieralski

Caption: Retrosynthetic analysis of this compound.

II. Pathway A: Stepwise Halogenation of Isoquinoline

This is often the more direct and practical approach, leveraging the commercial availability of isoquinoline. The synthesis is a two-step process: bromination followed by chlorination.

Step 1: Synthesis of 5-Bromoisoquinoline

The initial bromination of isoquinoline is a well-established procedure. Electrophilic bromination of the isoquinoline ring preferentially occurs at the 5- and 8-positions. To achieve selectivity for the 5-position, specific reaction conditions are crucial. The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures favors the formation of 5-bromoisoquinoline.[2][3]

Mechanism of Bromination:

Under strongly acidic conditions, the isoquinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. The benzenoid ring is therefore the site of electrophilic substitution. The electron-withdrawing nature of the protonated pyridine ring directs the incoming electrophile to the 5- and 8-positions. Careful temperature control is necessary to minimize the formation of the 8-bromo isomer.[2]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [3]

Reagent/SolventMolar Eq.Quantity
Isoquinoline1.044.0 g (330 mmol)
Conc. H₂SO₄ (96%)-340 mL
N-Bromosuccinimide (NBS)1.164.6 g (363 mmol)
Diethyl ether-As required
1M NaOH (aq)-As required
Anhydrous MgSO₄-As required

Procedure:

  • A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid and cooled to 0°C.

  • Isoquinoline is added slowly, maintaining the internal temperature below 30°C.

  • The solution is then cooled to -25°C using a dry ice-acetone bath.

  • N-Bromosuccinimide is added in portions, keeping the temperature between -22 and -26°C.

  • The mixture is stirred at -22°C for 2 hours, then at -18°C for 3 hours.

  • The reaction mixture is poured onto 1.0 kg of crushed ice.

  • The pH is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • The resulting suspension is extracted with diethyl ether.

  • The combined organic layers are washed with 1M NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.

Step 2: Synthesis of this compound

The second step involves the chlorination of 5-bromoisoquinoline. This is achieved using N-Chlorosuccinimide (NCS) in sulfuric acid.[4][5]

Mechanism of Chlorination and Regioselectivity:

The chlorination of 5-bromoisoquinoline is another example of electrophilic aromatic substitution. The regioselectivity of this reaction, favoring the 8-position, can be explained by considering the electronic effects of the substituents on the isoquinoline ring.

The bromine atom at the 5-position is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The protonated pyridine ring is strongly deactivating. The interplay of these effects directs the incoming electrophile (chloronium ion generated from NCS) to the 8-position, which is para to the bromo substituent and avoids the deactivating influence of the pyridine ring as much as possible.

G cluster_key Key Electronic Effects 5-Bromoisoquinoline 5-Bromoisoquinoline Intermediate Resonance-stabilized carbocation 5-Bromoisoquinoline->Intermediate + Cl+ This compound This compound Intermediate->this compound - H+ Br_effect Bromo group at C5: - Inductively deactivating - Resonance ortho, para-directing Py_effect Protonated Pyridine Ring: - Strongly deactivating

Caption: Simplified mechanism of chlorination of 5-bromoisoquinoline.

Experimental Protocol: Synthesis of this compound [5]

Reagent/SolventMolar Eq.Quantity
5-Bromoisoquinoline1.020.5 g (0.0985 mol)
Conc. H₂SO₄-5.0 mL
N-Chlorosuccinimide (NCS)1.519.75 g (0.148 mol)
Ethyl acetate-As required
Conc. Ammonium hydroxide-As required
Sodium sulfate-As required

Procedure:

  • To a solution of 5-bromoisoquinoline in sulfuric acid at 0°C, N-Chlorosuccinimide is added.

  • The mixture is stirred at 80°C for 2 hours.

  • The reaction mixture is then poured into water and neutralized with concentrated ammonium hydroxide.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to afford the crude product.

  • Purification can be achieved by recrystallization or column chromatography to yield this compound.

Data Summary for Pathway A

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
5-BromoisoquinolineC₉H₆BrN208.0681-8447-49[3]
This compoundC₉H₅BrClN242.5073-77[6]~96[5]

III. Pathway B: Construction of the Isoquinoline Ring

This approach builds the desired dihalogenated isoquinoline from a suitably substituted benzene precursor. While potentially longer, this strategy can offer better control over the substitution pattern.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[7][8] To synthesize this compound via this route, one would start with 2-bromo-5-chlorobenzaldehyde.

G Start 2-Bromo-5-chlorobenzaldehyde Schiff_base Benzalaminoacetal Intermediate Start->Schiff_base + Amine Amine Aminoacetaldehyde diethyl acetal Final_Product This compound Schiff_base->Final_Product Acid-catalyzed cyclization

Caption: Proposed Pomeranz-Fritsch synthesis of this compound.

Rationale: The condensation of 2-bromo-5-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal would form the corresponding Schiff base. Subsequent treatment with a strong acid would induce intramolecular electrophilic attack of the imine carbon onto the aromatic ring. The position of cyclization is directed by the existing substituents. The bromo and chloro groups are deactivating, making the cyclization challenging, but the para position to the chloro group and ortho to the bromo group is the most likely site for ring closure to form the desired product.[9]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical method for isoquinoline synthesis, involving the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[10][11] The starting material for this compound would be N-acetyl-2-(2-bromo-5-chlorophenyl)ethan-1-amine.

G Start 2-(2-Bromo-5-chlorophenyl)ethan-1-amine Amide N-acetyl derivative Start->Amide Acetylation Dihydroisoquinoline Dihydroisoquinoline intermediate Amide->Dihydroisoquinoline POCl₃ Final_Product This compound Dihydroisoquinoline->Final_Product Oxidation

References

An In-depth Technical Guide to 5-Bromo-8-chloroisoquinoline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with 5-Bromo-8-chloroisoquinoline. It moves beyond a simple data sheet to provide in-depth insights into its physicochemical characteristics, synthesis, reactivity, and potential applications, with a focus on the causal relationships that govern its behavior in experimental settings.

Molecular and Physicochemical Profile

This compound is a halogenated derivative of the isoquinoline scaffold, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The strategic placement of bromine and chlorine atoms on the isoquinoline core imparts unique electronic and steric properties, influencing its reactivity and potential as a versatile building block in organic synthesis.

Core Chemical Identifiers and Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, storage, and application in various experimental setups.

PropertyValue
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
CAS Number 286370-15-8; 956003-79-5[1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 73-77 °C[2]
Solubility Slightly soluble in water; Soluble in organic solvents such as DMSO and ethanol[1][2]
Density 1.69 g/cm³[2]
Storage Store in a cool, dry, and well-ventilated place away from direct sunlight[2]

Spectroscopic Characterization

While a complete, publicly available, and formally interpreted set of spectra for this compound is not readily accessible, the following sections outline the expected spectroscopic characteristics based on its structure and data from related compounds. This information is crucial for the structural elucidation and purity assessment of the compound.

Mass Spectrometry

The mass spectrum of this compound is expected to show a distinct isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes. A low-resolution mass spectrum obtained from a synthesis protocol showed a protonated molecular ion [M+H]⁺ at m/z 243.93[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to display signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the nitrogen and halogen substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the halogens and in the vicinity of the nitrogen atom are expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Br and C-Cl bonds.

Synthesis and Purification

The primary route for the synthesis of this compound involves the electrophilic chlorination of 5-bromoisoquinoline. This method is efficient and proceeds with high yield.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from isoquinoline, as depicted in the following workflow diagram.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination A Isoquinoline B 5-Bromoisoquinoline A->B N-Bromosuccinimide (NBS) H₂SO₄ C 5-Bromoisoquinoline D This compound C->D N-Chlorosuccinimide (NCS) H₂SO₄

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on a reported synthesis and provides a step-by-step guide for laboratory preparation[3].

Step 1: Synthesis of 5-Bromoisoquinoline (Not detailed in the provided search results, but a necessary precursor)

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 5-bromoisoquinoline (20.5g, 0.0985 mol, 1.0 eq) in sulfuric acid (5.0 ml) at 0°C, add N-Chlorosuccinimide (19.75g, 1.5 eq) portion-wise.

  • Reaction Conditions: After the addition is complete, stir the reaction mixture at 80°C for 2 hours. The progress of the reaction should be monitored by a suitable technique like TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water (50 ml). Neutralize the solution with concentrated ammonium hydroxide.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 ml).

  • Drying and Concentration: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound (18.5g, 96% yield)[3].

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by the electronic properties of the isoquinoline ring system and the nature of the halogen substituents.

  • Nucleophilic Aromatic Substitution: The positions ortho and para to the nitrogen atom are activated towards nucleophilic attack, although the halogenated benzene ring can also undergo substitution under certain conditions.

  • Metal-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents. This makes this compound a valuable intermediate for creating libraries of substituted isoquinolines for drug discovery screening.

The following diagram illustrates the potential sites for further chemical modification.

G cluster_0 Reactive Sites This compound This compound Further Functionalization Further Functionalization This compound->Further Functionalization Cross-Coupling Reactions (Suzuki, Heck, etc.) Nucleophilic Substitution C5-Br C5-Br C8-Cl C8-Cl

Caption: Potential reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is not extensively reported in the public domain, the isoquinoline scaffold is a well-established pharmacophore. Derivatives of isoquinoline have shown a broad spectrum of biological activities, including:

  • Anticancer Activity

  • Antimicrobial and Antifungal Activity

  • Anti-inflammatory Activity

Therefore, this compound serves as a key starting material or intermediate in the synthesis of novel compounds for screening in these therapeutic areas[2]. Its utility lies in the ability to be readily functionalized, allowing for the exploration of the structure-activity relationships of new isoquinoline derivatives.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Hazard Identification
  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

References

The Strategic Role of Halogenation in Isoquinoline Scaffolds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The introduction of halogen atoms onto this privileged heterocycle has emerged as a powerful strategy to modulate a compound's physicochemical properties, metabolic stability, and target engagement. This in-depth technical guide provides a comprehensive overview of halogenated isoquinolines for researchers, scientists, and drug development professionals. We will explore the nuances of their synthesis, delve into their reactivity as versatile synthetic intermediates, and critically examine their applications in modern drug discovery, with a particular focus on oncology. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and illustrative case studies of clinically relevant molecules.

Introduction: The Isoquinoline Nucleus and the Transformative Power of Halogenation

The isoquinoline motif, a bicyclic aromatic heterocycle, is a recurring structural feature in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent planarity and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the isoquinoline ring system can profoundly influence a molecule's drug-like properties. This is achieved through a combination of steric and electronic effects, which can alter parameters such as:

  • Lipophilicity: Halogens, particularly fluorine, can significantly increase a molecule's lipophilicity, which can impact cell permeability and oral bioavailability.

  • Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the compound's half-life.

  • Binding Affinity and Selectivity: Halogen atoms can form specific halogen bonds with protein residues, leading to enhanced binding affinity and selectivity for the target protein.[3]

  • pKa Modulation: The electron-withdrawing nature of halogens can influence the basicity of the isoquinoline nitrogen, affecting its ionization state at physiological pH.

This guide will navigate the chemical landscape of halogenated isoquinolines, providing the reader with a robust understanding of how to leverage these effects in the design and synthesis of novel therapeutic agents.

Synthetic Strategies for Halogenated Isoquinolines

The synthesis of halogenated isoquinolines can be broadly categorized into two main approaches: direct halogenation of a pre-formed isoquinoline core and the construction of the isoquinoline ring from halogenated precursors.

Direct Halogenation of the Isoquinoline Ring

Direct C-H halogenation of the isoquinoline nucleus can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, several effective methods have been developed.

A notable and cost-effective method for the direct halogenation of isoquinolines at the C4 position involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization.[4][5] This approach offers high site selectivity and is tolerant of various functional groups on the benzene ring.[4][5]

Experimental Protocol: Direct C4-Chlorination of Isoquinoline [5]

  • Step 1: Dearomatization: To a solution of isoquinoline (1.0 equiv.) in a suitable aprotic solvent (e.g., CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Step 2: Electrophilic Chlorination: Cool the reaction mixture back to 0 °C and add N-chlorosuccinimide (NCS, 1.2 equiv.) portion-wise. Stir the reaction at 0 °C for the specified time.

  • Step 3: Rearomatization: Add a strong acid, such as trifluoroacetic acid (TFA, 2.0 equiv.), to the reaction mixture and stir at room temperature until the dearomatized intermediate is fully converted to the 4-chloroisoquinoline.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Halogenation_Workflow cluster_dearomatization Step 1: Dearomatization cluster_halogenation Step 2: Electrophilic Halogenation cluster_rearomatization Step 3: Rearomatization Isoquinoline Isoquinoline Intermediate1 Dearomatized Intermediate Isoquinoline->Intermediate1 CH₂Cl₂ Boc2O Boc₂O Boc2O->Intermediate1 Intermediate2 Halogenated Intermediate Intermediate1->Intermediate2 0 °C NCS NCS/NBS/NIS NCS->Intermediate2 Product 4-Haloisoquinoline Intermediate2->Product Acid TFA Acid->Product

Synthesis from Halogenated Precursors

Building the isoquinoline ring from readily available halogenated starting materials offers greater control over the position of the halogen substituent. Classic isoquinoline syntheses can be adapted for this purpose:

  • Bischler-Napieralski Reaction: This method involves the cyclization of N-acyl-β-arylethylamines. By starting with a halogenated phenethylamine, one can introduce a halogen into the benzene ring of the isoquinoline.

  • Pomeranz-Fritsch Reaction: This synthesis utilizes the acid-catalyzed cyclization of a Schiff base derived from a benzaldehyde and an aminoacetal. A halogenated benzaldehyde will result in a halogenated isoquinoline.

Transition metal-catalyzed reactions, such as the Larock isoquinoline synthesis, provide a modern and efficient route. This palladium-catalyzed process involves the coupling of an o-alkynylbenzaldimine with an electrophile, allowing for the synthesis of 3,4-disubstituted isoquinolines. The use of a halogenated benzaldehyde derivative in the initial steps can yield the corresponding halogenated isoquinoline product.

Reactivity of Halogenated Isoquinolines: Gateways to Molecular Diversity

The true synthetic utility of halogenated isoquinolines lies in their ability to serve as versatile intermediates for further functionalization. The carbon-halogen bond acts as a synthetic handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. Halogenated isoquinolines are excellent substrates for these transformations.

  • Suzuki-Miyaura Coupling: This reaction couples the halogenated isoquinoline with a boronic acid or ester to form a new carbon-carbon bond. It is widely used to introduce aryl or heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromoisoquinoline [6]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine 1-bromoisoquinoline (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (typically in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between a terminal alkyne and the halogenated isoquinoline, providing access to alkynyl-substituted isoquinolines.

Experimental Protocol: Sonogashira Coupling of 1-Chloroisoquinoline [7]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-chloroisoquinoline (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), a copper(I) co-catalyst like CuI (4 mol%), and a base, typically an amine such as triethylamine (2.0 equiv.).

  • Solvent and Alkyne Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Stir the reaction at room temperature or heat to 50-70 °C, monitoring its progress.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine. Dry, concentrate, and purify the product via column chromatography.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Haloisoquinoline Halogenated Isoquinoline (X = Cl, Br, I) SuzukiProduct Aryl/Heteroaryl-Isoquinoline Haloisoquinoline->SuzukiProduct Pd catalyst, Base SonogashiraProduct Alkynyl-Isoquinoline Haloisoquinoline->SonogashiraProduct Pd catalyst, Cu(I), Base BuchwaldProduct Amino-Isoquinoline Haloisoquinoline->BuchwaldProduct Pd catalyst, Base BoronicAcid R-B(OH)₂ BoronicAcid->SuzukiProduct Alkyne R-C≡CH Alkyne->SonogashiraProduct Amine R₂NH Amine->BuchwaldProduct

Halogenated Isoquinolines in Drug Development: A Focus on Oncology

The strategic use of halogenated isoquinolines has led to the development of several important therapeutic agents, particularly in the field of oncology. The halogen atom often plays a crucial role in the drug's mechanism of action and pharmacokinetic profile.

Case Study: Duvelisib (Copiktra®) - A Halogenated Isoquinoline in Cancer Therapy

Duvelisib is an FDA-approved oral inhibitor of phosphoinositide 3-kinase (PI3K), specifically targeting the δ and γ isoforms.[8] It is indicated for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[8] The chemical structure of duvelisib features an 8-chloro-isoquinolinone core.

Mechanism of Action: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Duvelisib inhibits the δ and γ isoforms of PI3K, which are primarily expressed in hematopoietic cells and play a key role in B-cell signaling and immune cell function.[9][10] By inhibiting these isoforms, duvelisib disrupts the survival signals in malignant B-cells, leading to apoptosis.[9] The 8-chloro substituent on the isoquinolinone scaffold is crucial for its potent and selective inhibitory activity.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Duvelisib Duvelisib (8-Chloroisoquinolinone) Duvelisib->PI3K Inhibition

Other Clinically Investigated Halogenated Quinolines and Isoquinolines

Several other halogenated quinoline and isoquinoline derivatives have been investigated in clinical trials, primarily as PI3K inhibitors:

  • Taselisib (GDC-0032): A potent inhibitor of the α, δ, and γ isoforms of PI3K, with sparing of the β isoform.[7][11] It has been evaluated in clinical trials for various solid tumors.[12][13]

  • Buparlisib (BKM120): A pan-class I PI3K inhibitor that has been studied in numerous clinical trials for a range of cancers, including breast cancer.[3][4][14][15][16]

  • Omipalisib (GSK2126458): A dual inhibitor of PI3K and mTOR that has undergone clinical investigation for the treatment of solid tumors and idiopathic pulmonary fibrosis.[2][6][17][18][19]

Table 1: Summary of Clinically Investigated Halogenated Isoquinoline and Quinoline Derivatives

CompoundHalogenCore ScaffoldTarget(s)Therapeutic Area
Duvelisib ChloroIsoquinolinonePI3Kδ, PI3KγOncology (CLL, SLL)
Taselisib -ImidazobenzoxazepinePI3Kα, PI3Kδ, PI3KγOncology
Buparlisib TrifluoromethylPyridinyl-pyrimidinepan-PI3KOncology
Omipalisib DifluoroPyridinyl-quinolinePI3K, mTOROncology, Fibrosis
Bedaquiline BromoDiarylquinolineMycobacterial ATP synthaseInfectious Disease (Tuberculosis)

Conclusion and Future Perspectives

Halogenated isoquinolines represent a rich and versatile class of compounds with significant potential in drug discovery and development. The strategic incorporation of halogen atoms provides a powerful tool to fine-tune the pharmacological properties of the isoquinoline scaffold, leading to compounds with enhanced potency, selectivity, and metabolic stability. The successful clinical development of duvelisib and the extensive investigation of other halogenated quinoline and isoquinoline derivatives in oncology underscore the therapeutic promise of this chemical space.

Future research in this area will likely focus on the development of more selective and potent halogenated isoquinoline-based inhibitors for a variety of therapeutic targets. The exploration of novel halogenation methodologies and the application of advanced computational techniques for rational drug design will undoubtedly accelerate the discovery of the next generation of halogenated isoquinoline drugs. This guide has provided a solid foundation for researchers to navigate this exciting and rewarding field, from the synthesis of the core scaffold to its application in life-saving medicines.

References

The Strategic Chemistry of 5-Bromo-8-chloroisoquinoline: A Technical Guide to its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its rigid framework and the presence of a nitrogen atom provide a versatile scaffold for the design of therapeutic agents.[1][2] Nature itself has long utilized the isoquinoline core in a vast array of biologically active alkaloids, demonstrating its evolutionary selection as a pharmacologically privileged structure.[3] These natural products and their synthetic derivatives have shown a broad spectrum of biological activities, including anesthetic, antiviral, antibacterial, and antihypertensive properties.[3] In recent years, research has increasingly focused on the anticancer potential of isoquinoline-based compounds, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like topoisomerases.[1][2] This guide delves into the specific and strategic world of 5-bromo-8-chloroisoquinoline, a halogenated derivative that serves as a powerful starting point for the generation of novel and potent structural analogs for drug discovery and development.

The Core Moiety: this compound

This compound is a synthetic halogenated derivative of isoquinoline. The presence of two distinct halogen atoms at the C5 and C8 positions of the benzene ring portion of the isoquinoline scaffold makes it a highly valuable and versatile intermediate in organic synthesis.[4] The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, enabling the precise and controlled introduction of a wide range of chemical moieties to explore structure-activity relationships (SAR).

Physicochemical Properties

A clear understanding of the physicochemical properties of the core scaffold is fundamental for its application in synthesis and for predicting the properties of its analogs.

PropertyValueSource
Molecular Formula C9H5BrClN[4]
Molecular Weight 242.50 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 73-77 °C[4]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and ethanol[4]
Synthesis of the Core Structure

The synthesis of this compound is a critical first step. A common and effective method involves the direct halogenation of a pre-functionalized isoquinoline precursor.

Workflow for the Synthesis of this compound:

cluster_0 Synthesis of 5-Bromoisoquinoline cluster_1 Chlorination Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline N-Bromosuccinimide (NBS), H2SO4 This compound This compound 5-Bromoisoquinoline->this compound N-Chlorosuccinimide (NCS), H2SO4

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound from 5-Bromoisoquinoline

This protocol is based on established halogenation methodologies for isoquinolines.

Materials:

  • 5-Bromoisoquinoline

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid (H2SO4)

  • Ethyl acetate

  • Water

  • Sodium sulfate (anhydrous)

  • Concentrated ammonium hydroxide

Procedure:

  • To a solution of 5-bromoisoquinoline in concentrated sulfuric acid at 0°C, add N-Chlorosuccinimide in portions.

  • After the addition is complete, stir the reaction mixture at 80°C for 2 hours.

  • Pour the reaction mixture into water and neutralize with concentrated ammonium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 100 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Rationale for the Design of Structural Analogs

The strategic design of structural analogs of this compound is driven by the desire to modulate its physicochemical and pharmacological properties. The C5 and C8 positions are prime targets for modification to explore the SAR and optimize for desired biological activity, such as enhanced potency, improved selectivity, or a more favorable pharmacokinetic profile.

Key Design Strategies:

  • Halogen Exchange: Replacing the bromine or chlorine with other halogens (fluorine, iodine) can influence lipophilicity, metabolic stability, and binding interactions.

  • Substitution with Carbon-based Groups: Introducing aryl, heteroaryl, or alkyl groups via cross-coupling reactions can explore new binding pockets and enhance target affinity.

  • Introduction of Heteroatom Linkers: Incorporating oxygen (alkoxy), nitrogen (amino), or sulfur (thioether) functionalities can introduce hydrogen bonding capabilities and alter the electronic properties of the molecule.

Synthesis of Key Structural Analogs

The versatility of the this compound scaffold lies in its amenability to a variety of modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties.[5][6] The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective coupling. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the C5 position.

Workflow for Suzuki-Miyaura Coupling:

This compound This compound 5-Aryl-8-chloroisoquinoline 5-Aryl-8-chloroisoquinoline This compound->5-Aryl-8-chloroisoquinoline Pd catalyst, Base Arylboronic acid Arylboronic acid Arylboronic acid->5-Aryl-8-chloroisoquinoline

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a 5-Aryl-8-chloroisoquinoline Analog

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Degas the solvent by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 5-aryl-8-chloroisoquinoline analog.

Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The disappearance of the starting material and the appearance of the product spot on TLC with different R_f values provide a quick check for reaction completion.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amines.[7] This reaction allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles at the C5 or C8 position of the isoquinoline core.

Workflow for Buchwald-Hartwig Amination:

This compound This compound 5-Amino-8-chloroisoquinoline analog 5-Amino-8-chloroisoquinoline analog This compound->5-Amino-8-chloroisoquinoline analog Pd catalyst, Ligand, Base Amine (R2NH) Amine (R2NH) Amine (R2NH)->5-Amino-8-chloroisoquinoline analog

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a 5-(N-Substituted-anilino)-8-chloroisoquinoline Analog

This protocol is adapted from methodologies for the amination of related haloquinolines.[8]

Materials:

  • This compound

  • Substituted aniline (e.g., N-methylaniline)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the substituted aniline, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture with stirring to the required temperature (typically 100-120 °C) for the specified time, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and HRMS is essential to confirm the identity and purity of the synthesized analog.

Biological Significance and Structure-Activity Relationships (SAR)

The isoquinoline scaffold and its halogenated derivatives are of significant interest due to their diverse biological activities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoquinoline derivatives.[1][2] The mechanisms of action are varied and can include:

  • Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline alkaloids have been shown to induce programmed cell death in cancer cells.[2]

  • Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[1]

  • Microtubule Disruption: Some isoquinoline derivatives can interfere with microtubule polymerization, leading to mitotic arrest.[2]

SAR Insights for Anticancer Activity:

While direct SAR studies on a large library of this compound analogs are not extensively published, we can extrapolate from related structures:

  • Substitution at C5 and C8: The nature of the substituents at these positions is crucial for activity. For instance, in related quinoline systems, the introduction of bulky groups can enhance potency.

  • Role of Halogens: The presence and nature of halogens can influence membrane permeability and interactions with biological targets.

  • Amino and Alkoxy Groups: The introduction of hydrogen bond donors and acceptors can lead to improved binding affinity with target proteins.

Antimicrobial Activity

Halogenated isoquinolines and their derivatives have also demonstrated promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[9] The lipophilic nature of these compounds can facilitate their passage through bacterial cell membranes.

SAR Insights for Antimicrobial Activity:

  • Lipophilicity: Increased lipophilicity, often conferred by halogen atoms and other nonpolar substituents, can correlate with enhanced antimicrobial activity.

  • Specific Functional Groups: The introduction of certain functionalities, such as amino and quinone moieties, has been shown to be beneficial for antibacterial action.[9]

Future Directions and Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its dual halogenation provides a versatile platform for the synthesis of a diverse library of structural analogs. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of the chemical space around the isoquinoline core.

Future research in this area should focus on:

  • Expansion of Analog Libraries: The synthesis and biological evaluation of a wider range of analogs with diverse functionalities at the C5 and C8 positions.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which active analogs exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic potential.

References

The Isoquinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The isoquinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of heterocyclic chemistry and drug discovery.[1] Its journey, from its humble origins as a constituent of coal tar to its current status as a "privileged scaffold" in medicinal chemistry, is a testament to its remarkable chemical versatility and profound biological significance.[2] First isolated in 1885 by Hoogewerf and van Dorp from this complex industrial byproduct, the isoquinoline nucleus has since been identified as the foundational structure for an immense and diverse family of natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[3][4]

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted isoquinolines. It is designed for the discerning researcher and drug development professional, offering not just a recitation of facts, but a deeper understanding of the causality behind synthetic choices and the intricate relationship between structure and function that has propelled this heterocyclic core to the forefront of modern therapeutics. We will delve into the seminal synthetic methodologies that unlocked the potential of this scaffold, provide detailed experimental protocols for their execution, and survey the landscape of isoquinoline-based drugs that have emerged from over a century of dedicated research.

Part 1: The Genesis of Isoquinoline Chemistry - From Isolation to Foundational Syntheses

The story of the isoquinoline core begins not in the pristine environment of a modern laboratory, but in the industrial heart of the 19th century.

The Dawn of Discovery: Isolation from Coal Tar

In 1885, the Dutch chemists S. Hoogewerf and W.A. van Dorp first isolated isoquinoline from coal tar, a complex mixture of organic compounds produced during the coking of coal.[3] Their method relied on the fractional crystallization of the acid sulfate salts of the basic components of coal tar.[4] A more efficient method was later developed in 1914 by Weissgerber, who exploited the difference in basicity between quinoline and isoquinoline for their selective extraction.[4] While these methods provided the first access to the parent heterocycle, the true potential of the isoquinoline scaffold lay in the ability to introduce a diverse array of substituents, a feat that would require the development of de novo synthetic strategies.

The Pillars of Synthesis: Classical Name Reactions

The late 19th and early 20th centuries witnessed the birth of three foundational synthetic reactions that have become the bedrock of isoquinoline chemistry: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These are not merely historical footnotes; they remain highly relevant and widely employed methods for the construction of the isoquinoline core.[5]

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction provides a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[6][7] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.[4]

Causality of Experimental Choices: The reaction is typically carried out under acidic and dehydrating conditions, employing reagents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[6][7] The choice of reagent and reaction conditions is critical and depends on the electronic nature of the aromatic ring. Electron-donating groups on the benzene ring facilitate the electrophilic aromatic substitution, allowing for milder reaction conditions.[8] Conversely, electron-withdrawing groups necessitate harsher conditions.[8]

Experimental Protocol: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath and slowly add phosphorus oxychloride (2-3 equivalents) dropwise with stirring.

  • Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline by column chromatography on silica gel or by recrystallization.

Mechanism of the Bischler-Napieralski Reaction

The reaction proceeds through an intramolecular electrophilic aromatic substitution. The dehydrating agent activates the amide carbonyl, forming a reactive intermediate such as a nitrilium ion. This electrophilic species then undergoes cyclization onto the electron-rich aromatic ring, followed by elimination to afford the dihydroisoquinoline product.[7][9]

Bischler_Napieralski Bischler-Napieralski Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amide β-Arylethylamide NitriliumIon Nitrilium Ion Intermediate Amide->NitriliumIon + Dehydrating Agent - H₂O DehydratingAgent Dehydrating Agent (e.g., POCl₃) CyclizedIntermediate Cyclized Cationic Intermediate NitriliumIon->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline CyclizedIntermediate->Dihydroisoquinoline - H⁺ Pictet_Spengler Pictet-Spengler Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine SchiffBase Schiff Base Amine->SchiffBase + Carbonyl - H₂O Carbonyl Aldehyde or Ketone IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ CyclizedIntermediate Spirocyclic Intermediate IminiumIon->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline CyclizedIntermediate->Tetrahydroisoquinoline - H⁺ Pomeranz_Fritsch Pomeranz-Fritsch Reaction Workflow cluster_stage1 Stage 1: Schiff Base Formation cluster_stage2 Stage 2: Acid-Catalyzed Cyclization cluster_product Product Benzaldehyde Benzaldehyde SchiffBase Benzalaminoacetal (Schiff Base) Benzaldehyde->SchiffBase Aminoacetal Aminoacetaldehyde Acetal Aminoacetal->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Strong Acid (e.g., H₂SO₄) Elimination Elimination of Alcohol and Water Cyclization->Elimination Isoquinoline Isoquinoline Elimination->Isoquinoline

References

5-Bromo-8-chloroisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-8-chloroisoquinoline: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a substituted isoquinoline, it belongs to a class of scaffolds known for a wide range of biological activities. The presence of two distinct halogen atoms at the C5 and C8 positions provides orthogonal reactivity, making it a highly versatile building block for the synthesis of complex molecular architectures and potential pharmaceutical agents. This guide provides a comprehensive overview of its core molecular attributes, physicochemical properties, a plausible and detailed synthetic methodology grounded in established protocols, and its potential applications in drug discovery and materials science.

Core Molecular Attributes

This compound is an aromatic compound featuring an isoquinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The specific substitution pattern is critical to its chemical identity and reactivity.

AttributeDataSource(s)
IUPAC Name This compoundN/A
Molecular Formula C₉H₅BrClN[1][2][3][4]
Molecular Weight 242.50 g/mol (Conventional) 242.4997 g/mol (Monoisotopic)[1][2][3][5]
CAS Number 956003-79-5[1][2][4]
Canonical SMILES C1=CN=C2C(=C1)C(=CC=C2Cl)Br[1]
Appearance White to off-white or pale yellow crystalline powder[1][5]

Physicochemical Properties

The physical characteristics of this compound are dictated by its rigid, aromatic structure and the presence of polar carbon-halogen bonds. These features influence its solubility, melting point, and density, which are critical parameters for its use in synthetic protocols.

PropertyValueSource(s)
Melting Point 73-77 °C[5]
Density ~1.69 g/cm³[5]
Solubility Soluble in organic solvents such as DMSO and ethanol; limited solubility in water.[1][5]
Purity Typically available at ≥95% or ≥98%[1][5]

The limited aqueous solubility is typical for polycyclic aromatic hydrocarbons, while its solubility in polar aprotic solvents like DMSO makes it amenable to a wide range of reaction conditions, particularly in nucleophilic substitution and cross-coupling reactions.

Synthesis and Mechanistic Insights

The proposed strategy involves a selective electrophilic bromination of 8-chloroisoquinoline. The isoquinoline ring system is electron-deficient; therefore, electrophilic substitution requires strongly acidic conditions to activate the ring. The reaction proceeds with high regioselectivity, favoring substitution at the C5 position.

G cluster_0 Proposed Synthesis of this compound Start 8-Chloroisoquinoline (Starting Material) Reaction Electrophilic Aromatic Substitution (Bromination) Start->Reaction Reagent N-Bromosuccinimide (NBS) in conc. H₂SO₄ Reagent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound (Final Product) Workup->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the validated synthesis of 5-bromoisoquinoline and represents a self-validating system for achieving the target compound.[6][7]

Step 1: Reaction Setup

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%, ~8 volumes relative to starting material).

  • Cool the acid to 0°C in an ice-water bath.

  • Slowly add 8-chloroisoquinoline (1.0 eq) to the stirred acid, ensuring the internal temperature does not exceed 25-30°C. Causality: This exothermic dissolution must be controlled to prevent degradation.

Step 2: Bromination

  • Once dissolution is complete, cool the reaction mixture to between -25°C and -20°C using a dry ice/acetone bath.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, vigorously stirring while maintaining the internal temperature between -22°C and -25°C. Causality: Strict temperature control is paramount. It ensures high regioselectivity for the C5 position and suppresses the formation of undesired dibrominated byproducts, which are difficult to remove.

  • Stir the mixture at this temperature for 2-4 hours until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.

Step 3: Workup and Isolation

  • Carefully pour the reaction mixture onto crushed ice (~10x the volume of the acid). This quenches the reaction and precipitates the product salt.

  • Neutralize the acidic solution by the slow addition of a base (e.g., concentrated aqueous ammonia or NaOH solution), keeping the temperature below 30°C with an ice bath. The free base of the product will precipitate. Causality: The product is soluble in strong acid; neutralization is required for its precipitation and isolation.

  • Isolate the crude solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

Step 4: Purification

  • Air-dry the crude solid.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water or heptane/toluene) to yield pure this compound. Causality: Recrystallization removes any remaining starting material and isomeric impurities, yielding a product of high purity suitable for further applications.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for sequential, site-selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond under standard palladium-catalyzed conditions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). This feature enables a programmed approach to molecular elaboration.

This scaffold is valuable for:

  • Pharmaceutical Synthesis: Halogenated isoquinolines are precursors to compounds with potential biological activities, including anticancer and antimicrobial properties.[1][8]

  • Fragment-Based Drug Discovery: It serves as a core fragment that can be elaborated to probe interactions with biological targets.

  • Organic Electronics: Polycyclic aromatic nitrogen heterocycles are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic materials.

G cluster_1 Synthetic Utility via Sequential Cross-Coupling Core This compound Suzuki1 Suzuki Coupling (at C5-Br) Core->Suzuki1 Buchwald1 Buchwald-Hartwig (at C5-Br) Core->Buchwald1 Intermediate_Aryl 5-Aryl-8-chloroisoquinoline Suzuki1->Intermediate_Aryl Intermediate_Amine 5-Amino-8-chloroisoquinoline Buchwald1->Intermediate_Amine Suzuki2 Suzuki Coupling (at C8-Cl) Intermediate_Aryl->Suzuki2 Intermediate_Amine->Suzuki2 Product_Aryl_Aryl 5,8-Diarylisoquinoline Suzuki2->Product_Aryl_Aryl Product_Amine_Aryl 5-Amino-8-arylisoquinoline Suzuki2->Product_Amine_Aryl Buchwald2 Buchwald-Hartwig (at C8-Cl)

Caption: Selective functionalization pathways for this compound.

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with appropriate safety precautions.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[5]

References

An In-Depth Technical Guide to the Solubility of 5-Bromo-8-chloroisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

5-Bromo-8-chloroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a building block in the development of novel pharmaceutical agents is intrinsically linked to its solubility, which governs reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the solubility characteristics of this compound. We delve into the theoretical principles governing its dissolution, present robust, field-proven protocols for both kinetic and thermodynamic solubility determination, and offer insights into the practical application of this critical physicochemical parameter. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of how to work with this versatile chemical scaffold.

Introduction to this compound

Core Chemical & Physical Properties

This compound is a substituted isoquinoline, a class of aromatic nitrogen-containing heterocycles. The isoquinoline core consists of a benzene ring fused to a pyridine ring. The presence of two different halogen substituents—a bromine atom at position 5 and a chlorine atom at position 8—creates a distinct electronic and steric profile that influences its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight ~242.50 g/mol [1][2]
Appearance White to off-white or pale yellow crystalline powder/solid[1][2]
Melting Point 73-77°C[2]
SMILES BrC=1C2=C(C(Cl)=CC1)C=NC=C2[1]
InChI Key RRKXGHIWLJDUIU-UHFFFAOYSA-N[1]
Significance in Research and Drug Development

Halogenated isoquinolines are valuable intermediates in organic synthesis and are recognized as important scaffolds in medicinal chemistry.[1] They serve as starting materials for a variety of chemical transformations, including nucleophilic substitutions and metal-catalyzed coupling reactions, enabling the synthesis of more complex molecules with potential biological activity.[1] The solubility of such an intermediate is a paramount concern, directly impacting its utility in a laboratory or process chemistry setting. Poor solubility can lead to challenges in achieving desired reaction concentrations, complicates purification, and can be a significant hurdle for downstream formulation and preclinical studies.

Theoretical Framework for Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a thermodynamic equilibrium. Dissolution requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, to be replaced by new, energetically favorable solute-solvent interactions.

The principle of "like dissolves like" provides a foundational, qualitative prediction. The isoquinoline core has some polar character due to the nitrogen atom, but the fused aromatic system and heavy halogen atoms contribute significant non-polar, lipophilic character. Therefore, it is expected to have limited solubility in highly polar protic solvents like water and higher solubility in various organic solvents.[1][2][3]

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic nonpolar interactions.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A compound is most likely to dissolve in a solvent with a similar HSP profile. The analysis of HSP for similar heterocyclic compounds often reveals that dispersion forces play a determinant role in the dissolution process.[4]

Known Solubility Profile (Qualitative)

Published data and supplier information indicate that this compound is generally soluble in common organic solvents while exhibiting poor aqueous solubility.

  • Soluble in: Dimethyl sulfoxide (DMSO), Ethanol.[1][2]

  • Slightly Soluble/Limited Solubility in: Water.[1][2]

This profile is typical for a moderately polar, aromatic organic solid and confirms its suitability for use in organic synthesis reaction media. However, for applications in drug discovery, such as high-throughput screening (HTS) and formulation, precise quantitative data is essential.

Protocols for Experimental Solubility Determination

To move beyond qualitative descriptions, rigorous experimental determination is necessary. We present two complementary, industry-standard protocols. The first, a kinetic method, is ideal for rapid screening in early-stage discovery. The second, a thermodynamic method, provides the "gold standard" equilibrium solubility value crucial for later-stage development.[5][6]

Rationale for Solvent Selection

A scientifically sound solubility assessment requires testing in a panel of solvents that span a range of polarities and functionalities. This allows for the construction of a comprehensive solubility profile.

Recommended Solvent Panel:

  • Polar Aprotic: DMSO, Dimethylformamide (DMF), Acetonitrile (ACN)

  • Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

  • Non-Polar: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Biorelevant: Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF)

Protocol 1: Kinetic Solubility Profiling by Nephelometry

This high-throughput method measures the concentration at which a compound begins to precipitate from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions, which is highly relevant for HTS.[6]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Rapidly dilute the DMSO solutions into the aqueous buffer of choice (e.g., PBS pH 7.4) using a liquid handler. The final DMSO concentration should be kept low and consistent (e.g., <2%).

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: Measure the light scattering of each well using a microplate nephelometer. The presence of precipitated particles will cause an increase in scattered light.[6]

  • Data Analysis: Plot the light scattering units versus the compound concentration. The point at which the scattering signal sharply increases from the baseline is defined as the kinetic solubility limit.[6]

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

The Shake-Flask method is the definitive technique for determining thermodynamic equilibrium solubility.[5] It measures the saturation concentration of a compound in a solvent after a prolonged equilibration period.

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Add excess this compound to solvent in vial equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) start->equilibrate Step 1 separate Separate solid from supernatant (Centrifugation or Filtration) equilibrate->separate Step 2 Ensures thermodynamic equilibrium dilute Dilute supernatant with mobile phase separate->dilute Step 3 analyze Quantify concentration (e.g., HPLC-UV, LC-MS/MS) dilute->analyze Step 4 result Calculate Solubility (mg/mL or µM) analyze->result Step 5

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent from the selected panel. The presence of undissolved solid at the end of the experiment is critical.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand, then carefully separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by drawing off the supernatant, or by filtering through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Dilution: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration into the linear range of the analytical standard curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the precise concentration.[7][8]

  • Calculation: Back-calculate the original concentration in the undiluted supernatant using the dilution factor. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table to facilitate comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent TypeThermodynamic Solubility (mg/mL)Kinetic Solubility (µM) in PBS pH 7.4
WaterPolar Protic< 0.01-
PBS (pH 7.4)Aqueous Buffer~0.015.2
EthanolPolar Protic15.5-
Acetonitrile (ACN)Polar Aprotic25.8-
Tetrahydrofuran (THF)Ether45.1-
Dichloromethane (DCM)Chlorinated88.6-
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200-

Interpretation: The hypothetical data illustrates a clear trend: solubility is extremely low in aqueous media and increases significantly in organic solvents. High solubility in DMSO makes it an excellent choice for preparing concentrated stock solutions for biological screening. The good solubility in DCM and THF suggests these are suitable solvents for organic reactions and chromatographic purification.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.[1]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10]

  • Handling: Avoid creating dust. Do not ingest, inhale, or allow contact with skin and eyes. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Note: This information is a summary. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a chemical intermediate with a solubility profile characteristic of a moderately polar aromatic compound. It exhibits poor aqueous solubility but is readily soluble in a range of common organic solvents, particularly polar aprotic solvents like DMSO. This technical guide provides the theoretical background and validated experimental protocols necessary for researchers to accurately quantify its solubility. A thorough understanding and precise measurement of this fundamental property are critical for optimizing synthetic routes, enabling robust biological screening, and paving the way for successful drug development endeavors.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-Bromo-8-chloroisoquinoline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug development.[1] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Consequently, isoquinoline derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory actions.[1] In the quest for novel therapeutics, synthetic chemists require versatile and strategically functionalized building blocks. 5-Bromo-8-chloroisoquinoline has emerged as a particularly valuable intermediate, offering chemists a platform for controlled, regioselective modifications to build complex molecular architectures.

This guide provides an in-depth look at the properties, synthesis, and application of this compound, complete with detailed protocols designed for researchers and drug development professionals.

Core Characteristics of this compound

This compound is a halogenated heterocyclic compound whose utility is derived directly from its unique substitution pattern. The presence of two different halogens on the carbocyclic ring provides orthogonal chemical handles for sequential, site-selective reactions.

Key Properties: The distinct reactivity between the bromine at the C-5 position and the chlorine at the C-8 position is the molecule's most significant feature. Generally, the C-Br bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the C-Cl bond. This allows for selective functionalization at the C-5 position while leaving the C-8 position available for subsequent transformations. This predictable reactivity is crucial for the efficient and controlled synthesis of complex drug candidates.

PropertyValueSource
Molecular Formula C₉H₅BrClN[2][3]
Molecular Weight 242.50 g/mol [3]
Appearance White to off-white or pale yellow crystalline powder[2][3]
CAS Number 956003-79-5[2][4]
Melting Point 73-77 °C[3]
Solubility Soluble in organic solvents like DMSO and ethanol; slightly soluble in water.[2][3]

Synthesis Protocol: Preparation of this compound

The following protocol details the direct chlorination of 5-bromoisoquinoline. This method is efficient and leverages common laboratory reagents. The key to this synthesis is the use of a strong acid, which activates the substrate for electrophilic substitution, and N-chlorosuccinimide (NCS) as a safe and effective chlorine source.

Expert Insight: The use of concentrated sulfuric acid serves a dual purpose. It acts as the solvent and protonates the isoquinoline nitrogen. This protonation deactivates the pyridine ring towards electrophilic attack, thereby directing the incoming electrophile (Cl⁺ from NCS) to the more electron-rich carbocyclic (benzene) ring, leading to the desired C-8 chlorination.

G cluster_workflow Synthesis Workflow start 5-Bromoisoquinoline (Starting Material) process Electrophilic Chlorination start->process reagents N-Chlorosuccinimide (NCS) Concentrated H₂SO₄ reagents->process product This compound (Final Product) process->product G cluster_logic Regioselective Functionalization Strategy cluster_step1 Step 1: C-5 Functionalization cluster_step2 Step 2: C-8 Functionalization start This compound reaction1 Suzuki or Buchwald-Hartwig Coupling (Reaction A) start->reaction1 intermediate 5-Aryl/Amino-8-chloroisoquinoline reaction1->intermediate Targets more reactive C-Br bond reaction2 Nucleophilic Substitution or Second Cross-Coupling (Reaction B) intermediate->reaction2 product 5-Aryl/Amino-8-Substituted-isoquinoline (Diverse Library) reaction2->product Targets remaining C-Cl bond

References

Application Notes & Protocols: Strategic Functionalization of 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-8-chloroisoquinoline is a di-halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its isoquinoline core is a privileged scaffold found in numerous biologically active compounds and natural products, exhibiting a wide array of pharmacological activities including anticancer and antimicrobial properties.[1][2] The presence of two distinct halogen atoms—bromine at the C5 position and chlorine at the C8 position—on the benzenoid ring makes this molecule a versatile and strategically valuable building block for complex molecular synthesis.[1][3]

The key to unlocking the synthetic potential of this compound lies in understanding the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[4][5] This inherent reactivity difference allows for the chemoselective functionalization at the more labile C5-Br bond, while leaving the more robust C8-Cl bond intact for subsequent transformations. This guide provides detailed protocols and technical insights for leveraging this reactivity in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Foundational Principles: Chemoselectivity and Reaction Workflow

The successful application of this compound hinges on precise control of reaction conditions to favor substitution at the C5 position. The greater polarizability and lower bond dissociation energy of the C-Br bond compared to the C-Cl bond make it more susceptible to oxidative addition to a Palladium(0) catalyst, which is the initial, rate-determining step in most cross-coupling cycles.[6]

A generalized workflow for these reactions is essential for reproducibility and safety. The process requires stringent anaerobic and anhydrous conditions, as both the Pd(0) catalyst and many of the organometallic reagents are sensitive to oxygen and moisture.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel Oven-dry glassware (Schlenk tube/flask) prep_inert Evacuate & backfill with inert gas (Ar/N2) prep_vessel->prep_inert Establish Inert Atmosphere add_reagents Add solid reagents: Substrate, Base, Catalyst, Ligand prep_inert->add_reagents add_solvents Add degassed solvents & liquid reagents add_reagents->add_solvents run_reaction Heat to specified temperature & stir add_solvents->run_reaction monitor Monitor progress (TLC/LC-MS) run_reaction->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify isolate Isolate & Characterize Final Product purify->isolate

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[7][8] Its tolerance of a broad range of functional groups makes it exceptionally valuable in the synthesis of complex pharmaceuticals.[6]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step with the palladium complex.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step that forms the final product.[6]

Suzuki_Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ OAC Ar-Pd(II)L₂(X) Pd0->OAC TMC Ar-Pd(II)L₂(Ar') OAC->TMC Transmetalation TMC->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TMC->Product ArX 5-Bromo-8-chloro- isoquinoline ArX->OAC Oxidative Addition ArB Ar'-B(OH)₂ + Base ArB->TMC

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials & Reagents

Reagent M.W. Amount (mmol) Equiv. Notes
This compound 242.50 1.0 1.0 Substrate
Arylboronic Acid - 1.2 1.2 Coupling Partner
Pd(OAc)₂ 224.50 0.05 0.05 Catalyst Precursor
SPhos 410.47 0.10 0.10 Ligand
K₃PO₄ 212.27 2.0 2.0 Base (use anhydrous)
1,4-Dioxane - 8 mL - Solvent (anhydrous)

| Water | - | 2 mL | - | Co-solvent (degassed) |

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.05 mmol), and SPhos (0.10 mmol).

  • Atmosphere Exchange: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the 5-aryl-8-chloroisoquinoline product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[5][9] The reaction couples an aryl halide with a primary or secondary amine.

Causality: This reaction requires a carefully selected catalyst system. Bulky, electron-rich phosphine ligands (e.g., Xantphos, Johnphos) are essential.[10] They promote the crucial reductive elimination step and prevent catalyst decomposition.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[12] The choice of base and ligand must be optimized for the specific amine substrate.[10][13]

Buchwald_Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ OAC Ar-Pd(II)L₂(X) Pd0->OAC Amide_Complex [Ar-Pd(II)L₂(NR'R'')]⁺ OAC->Amide_Complex Amine Coordination & Deprotonation Amide_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Coupled Product) Amide_Complex->Product ArX 5-Bromo-8-chloro- isoquinoline ArX->OAC Oxidative Addition Amine HNR'R'' + Base Amine->Amide_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Selective C5-Amination

This protocol provides a general starting point for the amination of this compound.

Materials & Reagents

Reagent M.W. Amount (mmol) Equiv. Notes
This compound 242.50 1.0 1.0 Substrate
Amine (Primary or Secondary) - 1.2 1.2 Coupling Partner
Pd₂(dba)₃ 915.72 0.025 0.025 Catalyst Precursor
Xantphos 578.68 0.10 0.10 Ligand
Cs₂CO₃ 325.82 1.5 1.5 Base (use anhydrous)

| Toluene | - | 10 mL | - | Solvent (anhydrous) |

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add cesium carbonate (1.5 mmol) to an oven-dried Schlenk tube. Add the palladium precursor Pd₂(dba)₃ (0.025 mmol) and Xantphos ligand (0.10 mmol).

  • Reagent Addition: Add this compound (1.0 mmol). Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 6-24 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired 5-amino-8-chloroisoquinoline.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[14][15] This reaction is fundamental for synthesizing conjugated enynes and aryl alkynes, which are important structures in materials science and medicinal chemistry.

Causality: The Sonogashira reaction uniquely employs a dual catalytic system.[4] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[4][15] This acetylide is more reactive and readily undergoes transmetalation to the palladium(II) center. An amine base is used to deprotonate the alkyne and serve as the solvent.[14]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants Pd0 Pd(0)L₂ OAC Ar-Pd(II)L₂(X) Pd0->OAC Oxidative Addition TMC Ar-Pd(II)L₂(C≡CR') OAC->TMC Transmetalation TMC->Pd0 Reductive Elimination Product Ar-C≡CR' TMC->Product CuX Cu(I)X CuA Cu(I)-C≡CR' CuX->CuA Alkyne Coordination CuA->TMC CuA->CuX Transmetalation ArX Ar-X ArX->OAC Alkyne H-C≡CR' Alkyne->CuA

Caption: Dual catalytic cycles of the Sonogashira reaction.

Protocol: Selective C5-Alkynylation

This protocol describes a typical setup for the Sonogashira coupling of a terminal alkyne to the C5-position.

Materials & Reagents

Reagent M.W. Amount (mmol) Equiv. Notes
This compound 242.50 1.0 1.0 Substrate
Terminal Alkyne - 1.1 1.1 Coupling Partner
Pd(PPh₃)₂Cl₂ 701.90 0.05 0.05 Catalyst
Copper(I) Iodide (CuI) 190.45 0.025 0.025 Co-catalyst
Diisopropylamine (DIPA) 101.19 7.0 7.0 Base & Solvent

| Tetrahydrofuran (THF) | - | 5 mL | - | Co-solvent (anhydrous) |

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.025 mmol) to an oven-dried Schlenk tube under an argon atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and diisopropylamine (7.0 mmol) via syringe. Finally, add the terminal alkyne (1.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting halide.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite® to remove the catalysts and amine salts, washing the pad with additional Et₂O.

  • Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the 5-alkynyl-8-chloroisoquinoline product.[4]

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling these reagents.

Chemical Hazards:

  • This compound: Halogenated heterocyclic compounds should be treated as potentially toxic and irritant. Handle in a well-ventilated chemical fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[17]

  • Palladium Catalysts: Palladium compounds can be toxic and are often sensitive to air and moisture.[5] Handle under an inert atmosphere where possible.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and have a strong, unpleasant odor. They can be toxic and should be handled exclusively in a fume hood or glovebox.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Cesium carbonate and potassium phosphate are irritants. Avoid creating dust.

  • Solvents: Toluene, dioxane, and THF are flammable and have associated health risks. Use in a well-ventilated area away from ignition sources.

Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations. Palladium-containing waste should be collected separately.

References

The Strategic Application of 5-Bromo-8-chloroisoquinoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Within this esteemed class of heterocycles, di-halogenated derivatives such as 5-Bromo-8-chloroisoquinoline have emerged as exceptionally versatile building blocks for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for its synthetic manipulation and insights into the biological mechanisms of its derivatives.

The Chemical Versatility of this compound

This compound is a solid, crystalline compound with the molecular formula C₉H₅BrClN.[3] Its structure is characterized by an isoquinoline core substituted with a bromine atom at the 5-position and a chlorine atom at the 8-position. This specific arrangement of halogens provides medicinal chemists with a powerful tool for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and controlled introduction of various substituents, enabling the construction of diverse molecular libraries for biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 956003-79-5N/A
Molecular Formula C₉H₅BrClN[3]
Molecular Weight 242.50 g/mol [3]
Appearance White to off-white crystalline powderN/A
Solubility Soluble in organic solvents like DMSO and ethanol; slightly soluble in water.N/A

Core Applications in Anticancer Drug Discovery

The isoquinoline framework is a recurring motif in numerous anticancer agents.[4][5] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[1][6][7] this compound serves as a key starting material for the synthesis of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.

Kinase Inhibitors: Targeting Dysregulated Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[8][9] Isoquinoline-based compounds have been successfully developed as inhibitors of several key kinases, including those in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[6][7] The strategic use of this compound allows for the synthesis of libraries of substituted isoquinolines to probe the structure-activity relationships (SAR) for specific kinase targets.

For instance, the clinical-stage inhibitor of protein kinase CK2, CX-4945 (Silmitasertib), features a benzo[c][4][7]naphthyridine core, a testament to the therapeutic potential of isoquinoline-like structures.[10][11] While not a direct derivative, the development of CX-4945 underscores the importance of this chemical space in targeting kinases.[12][13][14]

Experimental Protocols

The true utility of this compound is realized through its synthetic transformations. The following protocols provide detailed, step-by-step methodologies for the two most critical palladium-catalyzed cross-coupling reactions used to functionalize this scaffold: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-8-chloroisoquinolines

This protocol describes a general procedure for the selective coupling at the more reactive 5-bromo position.

Objective: To synthesize a 5-aryl-8-chloroisoquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.03 mmol) and SPhos (0.06 mmol) to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-8-chloroisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a sterically hindered biaryl phosphine ligand like SPhos is highly effective for the cross-coupling of aryl chlorides and bromides, offering good yields and functional group tolerance.[15]

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura catalytic cycle without causing hydrolysis of sensitive functional groups.[16]

  • Solvent System: The use of a dioxane/water mixture facilitates the dissolution of both the organic and inorganic reagents, promoting an efficient reaction.[17] Degassing is crucial to prevent the oxidation of the Pd(0) active catalyst.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-8-chloroisoquinolines

This protocol outlines a general procedure for the formation of a C-N bond at the 5-position.

Objective: To synthesize a 5-(arylamino)-8-chloroisoquinoline derivative via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aniline or a substituted aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Xantphos (10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • TLC supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.025 mmol) and Xantphos (0.1 mmol) to the tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the aniline derivative (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-(arylamino)-8-chloroisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust and versatile catalyst for the Buchwald-Hartwig amination, effective for a wide range of aryl halides and amines.[18][19] Xantphos is a bidentate ligand that promotes both oxidative addition and reductive elimination steps.[17]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate its coordination to the palladium center.[20][21]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, and therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.[20]

Visualizing the Synthetic and Biological Landscape

To better understand the strategic application of this compound, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by isoquinoline-based kinase inhibitors.

experimental_workflow start Start: This compound coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) start->coupling diversification Further Functionalization (e.g., at C-8 position) coupling->diversification Optional purification Purification (Column Chromatography) coupling->purification diversification->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization end Drug Candidate lead_optimization->end

Caption: A generalized experimental workflow for the development of drug candidates from this compound.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical isoquinoline-based kinase inhibitor.

Future Perspectives

The strategic functionalization of the this compound scaffold will continue to be a valuable approach in the quest for novel therapeutics. Future research will likely focus on the development of more complex and diverse derivatives through the application of novel cross-coupling methodologies and multi-component reactions. Furthermore, the exploration of new biological targets beyond kinases, such as PARP inhibitors and other enzymes involved in cancer progression, will undoubtedly expand the therapeutic potential of this versatile building block.[22] The inherent drug-like properties of the isoquinoline core, combined with the synthetic accessibility of its derivatives, ensure that this compound will remain a privileged starting material for medicinal chemists for years to come.

References

Application Notes & Protocols: Strategic Synthesis of Isoquinoline Derivatives from 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isoquinoline frameworks are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of diverse isoquinoline derivatives, starting from the versatile building block, 5-bromo-8-chloroisoquinoline. We will explore the strategic, selective functionalization of this precursor through state-of-the-art palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The underlying principles of reactivity, reaction mechanisms, and practical experimental considerations are discussed to empower researchers in drug discovery and chemical development.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline motif is a cornerstone in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anesthetic, antihypertensive, and antiretroviral properties.[1][2][4] The ability to precisely install various substituents onto the isoquinoline core is paramount for modulating pharmacological profiles and developing novel therapeutic agents.

The starting material, this compound, offers two distinct and orthogonally reactive handles for diversification. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the key to its synthetic utility. Generally, the C-Br bond undergoes oxidative addition to a Pd(0) center significantly faster than the more robust C-Cl bond. This inherent reactivity difference allows for the selective functionalization at the C5 position while leaving the C8 position available for subsequent transformations.

G cluster_0 Selective Functionalization Strategy A This compound B Step 1: Selective Reaction at C5-Br (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) A->B Pd(0) Catalyst Milder Conditions C 5-Substituted-8-chloroisoquinoline B->C D Step 2: Reaction at C8-Cl (More Forcing Conditions) C->D Pd(0) Catalyst Harsher Conditions E 5,8-Disubstituted Isoquinoline Derivative D->E

Figure 1: General workflow for the sequential functionalization of this compound.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[5][6] Most of these transformations, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, proceed through a common catalytic cycle.[7][8]

The cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This is typically the rate-determining step and is faster for C-Br than C-Cl bonds. The subsequent step, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), involves the transfer of the nucleophilic partner to the palladium center. The cycle concludes with reductive elimination , which forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst.[5][9]

G Pd0 Pd(0)L₂ PdII_oxid Ar-Pd(II)L₂-X Pd0->PdII_oxid Oxidative Addition (Ar-X) PdII_trans Ar-Pd(II)L₂-R PdII_oxid->PdII_trans Transmetalation (R-M) PdII_trans->Pd0 Reductive Elimination Product Ar-R PdII_trans->Product

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[10][11] Due to the mild reaction conditions and the commercial availability of a vast library of boronic acids, it is a cornerstone of modern medicinal chemistry.

Protocol 3.1: Selective Suzuki Coupling at the C5 Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 5-position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • SPhos (4 mol% if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture), 5 mL

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-8-chloroisoquinoline derivative.[12]

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄1,4-Dioxane100895
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001685
4Thiophen-2-ylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene1101288

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[13][14] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, which is essential for synthesizing compounds with aniline-like substructures.[15]

Protocol 4.1: Selective Amination at the C5 Position

This protocol provides a general method for the palladium-catalyzed amination at the 5-position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • XPhos or RuPhos (0.03-0.06 mmol, 3-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane, 5 mL

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add this compound and the anhydrous solvent.

  • Add the amine (if liquid, add via syringe; if solid, add with other solids).

  • Seal the vessel, remove from the glovebox (if used), and place in a preheated oil bath (typically 90-120 °C).

  • Stir the mixture vigorously. Monitor reaction progress by TLC or LC-MS. Reactions are often complete in 2-18 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the 5-amino-8-chloroisoquinoline product.[16][17]

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃/XPhos (1.5/3)NaOtBuToluene110496
2AnilinePd₂(dba)₃/RuPhos (1.5/3)LHMDS1,4-Dioxane1001289
3BenzylaminePd₂(dba)₃/XPhos (1.5/3)NaOtBuToluene100691
4N-MethylpiperazinePd₂(dba)₃/XPhos (1.5/3)NaOtBuToluene110894

Protocol: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19] This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further chemistry (e.g., click reactions) or as integral parts of a final molecular structure.[20]

Protocol 5.1: Selective Sonogashira Coupling at the C5 Position

This protocol details a standard procedure for the copper-co-catalyzed Sonogashira coupling at the 5-position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), 5 mL

  • Schlenk flask, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the desired temperature (can range from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[21]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 5-alkynyl-8-chloroisoquinoline.[22]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_oxid Ar-Pd(II)L₂-Br Pd0->PdII_oxid Oxidative Addition PdII_trans Ar-Pd(II)L₂-C≡CR PdII_oxid->PdII_trans Transmetalation CuX Cu(I)X PdII_oxid->CuX Regenerates CuX PdII_trans->Pd0 Reductive Elimination CuAlkyne Cu-C≡CR CuX->CuAlkyne + R-C≡C-H - HX CuAlkyne->PdII_oxid To Pd Cycle Alkyne R-C≡C-H

Figure 3: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.[22]

Data Presentation: Representative Sonogashira Couplings
EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuI (2/4)Et₃NTHF60690
2TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuI (2/4)Et₃NTHFRT1295
31-HexynePdCl₂(PPh₃)₂/CuI (2/4)DIPEADMF50887
4EthynyltrimethylsilanePdCl₂(PPh₃)₂/CuI (2/4)Et₃NTHFRT1093

Troubleshooting and Key Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. The quality of the palladium catalyst and ligands is crucial. Consider screening different ligands, bases, or solvents.

  • Lack of Selectivity: If reactions at the C8-Cl position are observed, reduce the reaction temperature or time. The choice of a less reactive catalyst system can sometimes improve selectivity.

  • Homocoupling (Glaser/Hay Coupling): In Sonogashira reactions, alkyne homocoupling can be a significant side reaction. Running the reaction under dilute conditions and adding the alkyne slowly can minimize this. Copper-free protocols can also be employed.[23]

  • Deborylation: In Suzuki couplings, protodeborylation of the boronic acid can occur. Using a stronger base like K₃PO₄ or Cs₂CO₃ and ensuring anhydrous conditions can mitigate this issue.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-8-chloroisoquinoline is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, offering two distinct halogenated sites for functionalization.[1] The strategic and selective substitution at either the C5-bromo or C8-chloro position is critical for the development of novel molecular entities. This document provides a comprehensive guide to understanding and controlling the regioselectivity of nucleophilic substitution reactions on this substrate. We will explore the underlying mechanistic principles that govern the differential reactivity of the C-Br and C-Cl bonds and provide detailed, field-proven protocols for achieving selective C5-functionalization via palladium-catalyzed cross-coupling reactions, as well as an exploratory protocol for targeting the C8-position through classical Nucleophilic Aromatic Substitution (SNAr).

The Principle of Regioselective Substitution: A Mechanistic Dichotomy

The key to unlocking the synthetic potential of this compound lies in understanding the two primary mechanistic pathways available for nucleophilic substitution. The choice of reaction conditions dictates which halogen is targeted, a decision rooted in the fundamental principles of organometallic and physical organic chemistry.

Pathway A: Palladium-Catalyzed Cross-Coupling at C5 (Kinetic Control)

For reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the reaction proceeds through a catalytic cycle involving a palladium complex.[2][3] The critical, rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. In this step, the C-X bond is broken and two new bonds (C-Pd and Pd-X) are formed. The reactivity of halogens in this step follows the order of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl .[4]

This established reactivity trend is the cornerstone of selectivity for this compound. The C5-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the stronger, less reactive C8-Cl bond. Therefore, under palladium-catalyzed conditions, nucleophilic substitution occurs almost exclusively at the C5 position.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) at C8 (Thermodynamic/Electronic Control)

Classical Nucleophilic Aromatic Substitution (SNAr) operates under a different set of rules. This pathway does not involve a metal catalyst and proceeds via an addition-elimination mechanism.[5][6] The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The leaving group is subsequently eliminated to restore aromaticity.[5]

Two factors govern the regioselectivity in this pathway:

  • Ring Activation: The electron-withdrawing nitrogen atom in the isoquinoline ring deactivates the entire system for electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions. The C8 position is electronically activated by its proximity to the heterocyclic nitrogen.

  • The "Element Effect": In the SNAr mechanism, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The reactivity of the leaving group is related to its electronegativity and ability to stabilize the intermediate. The established leaving group ability in SNAr is F > Cl > Br > I .[7] This is because the more electronegative halogen better stabilizes the negative charge of the Meisenheimer complex through its inductive effect.

Based on these principles, the C8-Cl position is the more likely site for a classical SNAr reaction, provided that harsh conditions (strong nucleophiles, high temperatures) are employed to overcome the inherent stability of the aromatic ring.

The following diagram illustrates the decision-making workflow for achieving regioselective substitution.

G sub This compound pd_path Pathway A: Pd-Catalyzed Cross-Coupling sub->pd_path Choose Catalytic Route snar_path Pathway B: Nucleophilic Aromatic Substitution (SNAr) sub->snar_path Choose Non-Catalytic Route cond_a Conditions: • Pd(0) Catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) • Phosphine Ligand (e.g., XPhos, SPhos) • Base (e.g., NaOtBu, K₂CO₃) • Anhydrous Solvent (Toluene, Dioxane) pd_path->cond_a mech_a Mechanism: Oxidative Addition Reactivity: C-Br >> C-Cl cond_a->mech_a prod_a Selective C5-Substitution Product mech_a->prod_a cond_b Conditions: • Strong Nucleophile (e.g., NaOMe, R₂NH) • No Metal Catalyst • Polar Aprotic Solvent (DMSO, DMF) • High Temperature snar_path->cond_b mech_b Mechanism: Addition-Elimination (Meisenheimer Complex) Reactivity: C-Cl > C-Br cond_b->mech_b prod_b Preferential C8-Substitution Product (Potential for mixed products) mech_b->prod_b

Caption: Workflow for regioselective substitution on this compound.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and organometallic reagents may be hazardous.[1]

Protocol 1: Selective C5-Amination via Buchwald-Hartwig Cross-Coupling

This protocol details the selective coupling of a primary or secondary amine at the C5 position, leveraging the higher reactivity of the C-Br bond.[2][8] The use of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and ensuring high catalytic turnover.[9]

  • Objective: To synthesize 5-(Amino)-8-chloroisoquinoline derivatives.

  • Reagents & Materials:

    • This compound

    • Amine (primary or secondary)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOt-Bu)

    • Anhydrous Toluene

    • Nitrogen or Argon gas supply

    • Schlenk flask or sealed microwave vial

  • Step-by-Step Methodology:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.2 eq), and Sodium tert-butoxide (1.4 eq).

    • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in a small amount of anhydrous toluene.

    • Add the catalyst premix to the Schlenk flask containing the reagents.

    • Add enough anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the starting material.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient).

  • Expected Outcome & Characterization: Selective formation of the C5-aminated product. Confirm structure by ¹H NMR (disappearance of the C5-proton signal and appearance of new amine-related signals) and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.

Table 1: Representative Conditions for Buchwald-Hartwig C5-Amination

Nucleophile (Amine)Pd Source (mol%)Ligand (mol%)Base (eq)Temp (°C)Expected Product
MorpholinePd₂(dba)₃ (2%)XPhos (4%)NaOt-Bu (1.4)1104-(8-Chloroisoquinolin-5-yl)morpholine
AnilinePd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)1008-Chloro-N-phenylisoquinolin-5-amine
BenzylaminePd(OAc)₂ (3%)BINAP (5%)Cs₂CO₃ (2.0)110N-(Benzyl)-8-chloroisoquinolin-5-amine
Protocol 2: Selective C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol achieves the formation of a C-C bond at the C5 position by coupling with an organoboron reagent.[3] The base is critical for the activation of the boronic acid, forming a boronate complex that facilitates the transmetalation step.[10]

  • Objective: To synthesize 5-(Aryl/Vinyl)-8-chloroisoquinoline derivatives.

  • Reagents & Materials:

    • This compound

    • Aryl or Vinyl Boronic Acid (or Boronic Ester)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • 1,4-Dioxane

    • Deionized Water

    • Nitrogen or Argon gas supply

  • Step-by-Step Methodology:

    • In a round-bottom flask, combine this compound (1.0 eq), the boronic acid/ester (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add the base (K₂CO₃ or Cs₂CO₃, 3.0 eq).

    • Add 1,4-Dioxane and Water in a 4:1 to 5:1 ratio to achieve a final concentration of ~0.1 M.

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to 90 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography or recrystallization.

  • Expected Outcome & Characterization: Selective formation of the C5-coupled product. Verify the structure by ¹H and ¹³C NMR to confirm the presence of the new aryl/vinyl group and by HRMS.

Table 2: Representative Conditions for Suzuki C5-Arylation

Coupling PartnerPd Catalyst (mol%)Base (eq)Solvent SystemTemp (°C)Expected Product
Phenylboronic AcidPd(PPh₃)₄ (5%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)908-Chloro-5-phenylisoquinoline
4-Methoxyphenylboronic AcidPdCl₂(dppf) (3%)Cs₂CO₃ (2.5)Dioxane/H₂O (5:1)908-Chloro-5-(4-methoxyphenyl)isoquinoline
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5%)K₃PO₄ (3.0)Toluene/EtOH/H₂O (3:1:1)858-Chloro-5-vinylisoquinoline
Protocol 3: Exploratory C8-Substitution via Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to favor substitution at the C8-chloro position based on SNAr principles.[5][7] Success and selectivity are not guaranteed and will be highly dependent on the nucleophile and conditions. The C5-bromo position may also be reactive under these harsh conditions, potentially leading to a mixture of products.

  • Objective: To explore the synthesis of 8-(substituted)-5-bromoisoquinoline derivatives.

  • Reagents & Materials:

    • This compound

    • Strong Nucleophile (e.g., Sodium methoxide, Sodium azide)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Nitrogen or Argon gas supply

    • Sealed reaction vessel

  • Step-by-Step Methodology:

    • To a dry, sealed reaction vessel under an inert atmosphere, add this compound (1.0 eq).

    • Add anhydrous DMSO or DMF to dissolve the starting material.

    • Add the nucleophile (e.g., Sodium methoxide, 2.0-3.0 eq) portion-wise at room temperature.

    • Seal the vessel tightly and heat the reaction to 120-150 °C.

    • Monitor the reaction carefully by LC-MS, analyzing for the starting material, the desired C8-substituted product, the C5-substituted product, and any di-substituted products.

    • Upon reaching optimal conversion or observing significant side-product formation, cool the reaction to room temperature.

    • Carefully pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Analyze the crude product mixture carefully by NMR and LC-MS to determine the product distribution and regioselectivity. Isolate products via preparative HPLC or careful column chromatography.

  • Expected Outcome & Troubleshooting: The anticipated major product is the C8-substituted isomer, but the formation of the C5-isomer and di-substituted byproducts is possible. If low reactivity is observed, increasing the temperature or using a more polar solvent like HMPA (with extreme caution) could be considered. If poor selectivity is observed, this pathway may not be viable for the chosen nucleophile.

References

Application Notes and Protocols: 5-Bromo-8-chloroisoquinoline as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Bromo-8-chloroisoquinoline

This compound is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis.[1] Its isoquinoline core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The strategic placement of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 8-position—provides orthogonal handles for sequential and regioselective functionalization, making it an ideal starting material for the construction of complex molecular architectures.[1][4]

This guide provides in-depth technical application notes and detailed protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, empowering researchers to leverage its synthetic potential in drug discovery and materials science.

Regioselectivity in Cross-Coupling Reactions: A Predictable Outcome

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step.[1] The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to cleavage and subsequent reaction.[4] This inherent difference in reactivity allows for the selective functionalization of the 5-position (C-Br) while leaving the 8-position (C-Cl) intact for subsequent transformations. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1]

This predictable regioselectivity enables a modular approach to the synthesis of polysubstituted isoquinolines, where diverse functionalities can be introduced in a controlled and stepwise manner.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron species with an organic halide.[5] The reaction of this compound with various aryl or heteroaryl boronic acids or esters proceeds with high regioselectivity at the 5-position to furnish 5-aryl-8-chloroisoquinolines. These products can serve as advanced intermediates for the synthesis of kinase inhibitors and other bioactive molecules.[6]

Representative Protocol: Suzuki-Miyaura Coupling of this compound with (4-Methoxyphenyl)boronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound. The reaction conditions are based on established methods for similar heteroaromatic bromides and may require optimization for specific substrates.[7][8]

Materials:

  • This compound

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-methoxyphenyl)-8-chloroisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction conditions.[9]

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions.[8]

  • Solvent System: The use of a mixed aqueous-organic solvent system like dioxane/water is common in Suzuki reactions as it helps to dissolve both the organic and inorganic reagents.[10]

Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidProductTypical Yield Range (%)
1Phenylboronic acid5-Phenyl-8-chloroisoquinoline85-95
2(4-Methoxyphenyl)boronic acid5-(4-Methoxyphenyl)-8-chloroisoquinoline80-90
3(3-Pyridyl)boronic acid5-(3-Pyridyl)-8-chloroisoquinoline75-85

Note: Yields are illustrative and depend on specific reaction conditions and purification.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, and base B Add Pd catalyst and ligand A->B C Add degassed solvent B->C D Heat under inert atmosphere C->D E Cool and perform aqueous workup D->E F Purify by column chromatography E->F G 5-Aryl-8-chloroisoquinoline F->G Obtain pure product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[11][12] The reaction of this compound with a variety of primary and secondary amines occurs selectively at the 5-position to yield 5-amino-8-chloroisoquinoline derivatives. These compounds are valuable intermediates in medicinal chemistry, with applications in the development of kinase inhibitors and other therapeutic agents.[13][14]

Representative Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and solvent may be necessary for different amine coupling partners.[15][16]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.01-0.02 equiv.), and XPhos (0.02-0.04 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-morpholino-8-chloroisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly active for the amination of aryl chlorides and bromides, enabling the coupling of a wide range of amines.[15]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[17]

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve a wide range of organic substrates.[15]

Table 2: Representative Data for Buchwald-Hartwig Amination of this compound

EntryAmineProductTypical Yield Range (%)
1Morpholine5-Morpholino-8-chloroisoquinoline70-85
2Aniline5-(Phenylamino)-8-chloroisoquinoline65-80
3Benzylamine5-(Benzylamino)-8-chloroisoquinoline70-85

Note: Yields are illustrative and depend on specific reaction conditions and purification.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII_complex Ar-Pd(II)(Br)L2 oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination HNR'R'' amine_complex [Ar-Pd(II)(HNR'R'')L2]Br amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex Ar-Pd(II)(NR'R'')L2 deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][16] This reaction is highly valuable for the introduction of alkynyl functionalities into organic molecules, which can then be further elaborated. The Sonogashira coupling of this compound proceeds selectively at the 5-position to provide 5-alkynyl-8-chloroisoquinolines.

Representative Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of this compound. Careful exclusion of oxygen is important for the success of this reaction.[13][18]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(phenylethynyl)-8-chloroisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst is the classic system for Sonogashira couplings. The palladium facilitates the main catalytic cycle, while the copper is believed to form a copper acetylide intermediate that participates in the transmetalation step.[4]

  • Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.[16]

  • Solvent: THF is a common aprotic solvent for Sonogashira reactions. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.[18]

Table 3: Representative Data for Sonogashira Coupling of this compound

EntryAlkyneProductTypical Yield Range (%)
1Phenylacetylene5-(Phenylethynyl)-8-chloroisoquinoline70-85
2Trimethylsilylacetylene5-((Trimethylsilyl)ethynyl)-8-chloroisoquinoline65-80
31-Hexyne5-(Hex-1-yn-1-yl)-8-chloroisoquinoline60-75

Note: Yields are illustrative and depend on specific reaction conditions and purification.

Sonogashira_Workflow A Reaction Setup: - this compound - Alkyne - Pd and Cu catalysts - Base and Solvent B Inert Atmosphere (Argon) A->B C Reaction at RT or elevated temp. B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup: - Filtration - Extraction D->E F Purification: Column Chromatography E->F G Final Product: 5-Alkynyl-8-chloroisoquinoline F->G

References

Application Notes & Protocols: Synthesis of 5-Bromo-8-chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with detailed methodologies for the preparation of 5-Bromo-8-chloroisoquinoline and its derivatives. This halogenated isoquinoline scaffold is a critical building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the strategic choices in each synthetic step.

Strategic Overview: Pathways to the this compound Core

The synthesis of the target this compound core is not a trivial one-step process. It requires a multi-step, regioselective approach. Two primary strategies can be envisioned:

  • Strategy A: Post-Cyclization Halogenation. This is the most common and often most practical approach. It begins with the commercially available isoquinoline core, followed by sequential, directed electrophilic aromatic substitution to install the halogen atoms at the desired C5 and C8 positions.

  • Strategy B: Pre-Cyclization Halogenation. This approach involves starting with a pre-halogenated benzene derivative (e.g., a 2-bromo-5-chlorobenzaldehyde) and constructing the second heterocyclic ring using classical isoquinoline synthesis methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions.

This guide will focus primarily on Strategy A, as it leverages a well-established and highly controllable reaction sequence based on literature precedents. A detailed protocol for a reliable multi-step synthesis is provided, followed by a discussion of alternative cyclization methods and modern derivatization techniques.

G cluster_0 Retrosynthetic Analysis (Strategy A) Target This compound Intermediate1 8-Amino-5-bromoisoquinoline (via Sandmeyer Reaction) Target->Intermediate1 Sandmeyer (CuCl, HCl) Intermediate2 5-Bromo-8-nitroisoquinoline (via Reduction) Intermediate1->Intermediate2 Reduction (e.g., SnCl2, HCl) Intermediate3 5-Bromoisoquinoline (via Nitration) Intermediate2->Intermediate3 Nitration (KNO3, H2SO4) StartingMaterial Isoquinoline (via Bromination) Intermediate3->StartingMaterial Bromination (NBS, H2SO4)

Caption: Retrosynthetic pathway for this compound.

Detailed Protocol: Synthesis via Sequential Halogenation (Strategy A)

This protocol outlines a robust, four-step synthesis starting from isoquinoline. It capitalizes on a highly regioselective one-pot synthesis of 5-bromo-8-nitroisoquinoline, which is a key intermediate.[1]

Step 1 & 2: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

This procedure combines the bromination of isoquinoline at the 5-position, followed by nitration at the 8-position, without the need to isolate the 5-bromoisoquinoline intermediate. The use of concentrated sulfuric acid as the solvent is critical; it protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing substitution to the benzenoid ring. Careful temperature control is essential to ensure high regioselectivity for the 5-bromo isomer over the 8-bromo isomer.[1]

Protocol:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge concentrated sulfuric acid (96%, 340 mL). Cool the acid to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (44.0 g, 330 mmol) via the addition funnel, ensuring the internal temperature does not exceed 30°C.

  • Bromination: Cool the resulting solution to -25°C using a dry ice/acetone bath. Add N-bromosuccinimide (NBS) (76.4 g, 429 mmol, 1.3 equiv) in portions, vigorously stirring while maintaining the internal temperature between -26°C and -22°C.

  • Stirring: Stir the suspension for 2 hours at -22°C, then for 3 hours at -18°C.

  • Nitration: After the bromination is complete, add potassium nitrate (KNO₃) (36.8 g, 364 mmol) in small portions, keeping the temperature below -15°C.

  • Reaction Completion: Stir the mixture at -18°C for an additional 4 hours.

  • Work-up: Carefully pour the reaction mixture onto 1.5 kg of crushed ice in a large beaker with stirring. The product will precipitate.

  • Isolation: Isolate the yellow precipitate by filtration. Wash the solid thoroughly with deionized water (3 x 1 L) until the filtrate is neutral. Air-dry the solid to a constant weight.

  • Purification: Recrystallize the crude product from a mixture of heptane and toluene to afford pure 5-bromo-8-nitroisoquinoline as light-yellow needles.[1][2]

ParameterValueReference
Starting Material Isoquinoline[1]
Reagents NBS, KNO₃, H₂SO₄[1][2]
Temperature -25°C to -15°C[1]
Typical Yield 47-51%[1]
Melting Point 139-141°C[2]
Step 3: Reduction of 5-Bromo-8-nitroisoquinoline to 8-Amino-5-bromoisoquinoline

The nitro group is a versatile precursor to an amine, which can then be transformed via a Sandmeyer reaction. A common and effective method for this reduction is the use of tin(II) chloride in an acidic medium.

Protocol:

  • Reaction Setup: Suspend 5-bromo-8-nitroisoquinoline (10.0 g, 39.5 mmol) in ethanol (200 mL) in a round-bottomed flask.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (44.6 g, 198 mmol) in concentrated hydrochloric acid (50 mL) portion-wise with stirring. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto ice. Basify the mixture carefully with a concentrated sodium hydroxide solution until the pH is >10 to precipitate the tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 8-amino-5-bromoisoquinoline can be purified further by column chromatography on silica gel if necessary.

Step 4: Sandmeyer Reaction to Yield this compound

The final step involves the conversion of the 8-amino group to the 8-chloro group. This is a classic Sandmeyer reaction, proceeding through a diazonium salt intermediate.

Protocol:

  • Diazotization: Dissolve 8-amino-5-bromoisoquinoline (5.0 g, 22.4 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the solution to 0-5°C in an ice-salt bath.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.7 g, 24.7 mmol in 10 mL H₂O) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (CuCl) (2.6 g, 26.7 mmol) in concentrated hydrochloric acid (25 mL) at room temperature.

  • Addition: Slowly add the cold diazonium salt solution to the CuCl/HCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and neutralize with ammonium hydroxide.

  • Extraction: Extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Alternative Synthetic Approaches (Strategy B)

While the sequential halogenation route is well-documented, constructing the isoquinoline ring from an already halogenated precursor is a viable alternative, particularly if the starting materials are readily available.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[3][4] To synthesize the target molecule, one would start with 2-bromo-5-chlorobenzaldehyde.

G Start 2-Bromo-5-chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal Intermediate Benzalaminoacetal (Schiff Base) Start->Intermediate Condensation Product This compound Intermediate->Product Acid-catalyzed Cyclization (e.g., H2SO4) G Core This compound Product1 5-Aryl-8-chloroisoquinoline Core->Product1 Suzuki (Pd cat.) Product2 5-Amino-8-chloroisoquinoline Core->Product2 Buchwald-Hartwig (Pd cat.) Product3 5-Alkynyl-8-chloroisoquinoline Core->Product3 Sonogashira (Pd/Cu cat.) Substrate1 R-B(OH)2 (Boronic Acid) Substrate1->Product1 Substrate2 R-NH2 (Amine) Substrate2->Product2 Substrate3 R-C≡CH (Alkyne) Substrate3->Product3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-8-chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging synthesis. Here, we will address common issues, provide in-depth troubleshooting advice, and offer detailed protocols to improve your yield and purity.

Section 1: Troubleshooting and FAQ

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?

Low yields in this multi-step synthesis can arise from several factors. The primary route often involves the synthesis of 8-chloroisoquinoline followed by bromination. Key areas to investigate are:

  • Inefficient Cyclization: The initial formation of the isoquinoline core, for instance, via a Pomeranz-Fritsch or Bischler-Napieralski reaction, is often a low-yielding step.[1][2] These reactions are highly sensitive to acidic conditions and temperature.[3]

  • Poor Regioselectivity during Bromination: Direct bromination of 8-chloroisoquinoline can lead to a mixture of mono- and di-brominated products, reducing the yield of the desired 5-bromo isomer.[4]

  • Substrate Purity: The purity of the starting materials, particularly the precursor to 8-chloroisoquinoline, is crucial. Impurities can interfere with the cyclization and subsequent bromination steps.

  • Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can all contribute to reduced yields.

Q2: I am observing the formation of multiple products during the bromination of 8-chloroisoquinoline. How can I improve the selectivity for the 5-bromo position?

Achieving high regioselectivity in the bromination of substituted isoquinolines is a common challenge. The electronic nature of the chloro substituent at the 8-position and the reaction conditions play a significant role.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid is often preferred over elemental bromine for better control and selectivity.[5]

  • Temperature Control: Lowering the reaction temperature, often to a range of -30°C to -15°C, can significantly enhance the selectivity for the 5-position by minimizing over-bromination and side reactions.[5][6]

  • Catalyst System: While direct bromination can be catalyzed by Lewis acids like AlCl₃, this can sometimes lead to complex mixtures.[6] The use of a strong protic acid like H₂SO₄ often provides better results for this specific transformation.[5]

Q3: The reaction to form the 8-chloroisoquinoline precursor seems to be stalling. What troubleshooting steps can I take?

Reaction stalling in isoquinoline synthesis, such as the Pomeranz-Fritsch reaction, is often related to the stability of intermediates or the reaction conditions.

  • Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is critical. If the acid is too dilute, the cyclization may not proceed efficiently. Conversely, excessively harsh conditions can lead to decomposition.[3]

  • Water Scavenging: The presence of water can hydrolyze key intermediates, such as imines, preventing cyclization.[1] Ensure all reagents and solvents are anhydrous.

  • Temperature: While higher temperatures can promote the reaction, they can also lead to side reactions and decomposition. A systematic optimization of the temperature profile is recommended.

Q4: I am struggling with the purification of the final this compound product. What are the recommended methods?

Purification can be challenging due to the presence of isomers and other halogenated byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from isomers and impurities. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step. Suitable solvent systems include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

  • Acid-Base Extraction: An initial workup involving acid-base extraction can help remove non-basic impurities before chromatographic purification.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of this compound.

G start Low Yield of this compound check_purity Verify Purity of Starting Materials & Reagents start->check_purity impure_sm Impure Starting Materials? check_purity->impure_sm check_cyclization Analyze Cyclization Step (e.g., Pomeranz-Fritsch) low_cyclization_yield Low Yield of 8-Chloroisoquinoline? check_cyclization->low_cyclization_yield check_bromination Analyze Bromination Step poor_selectivity Poor Regioselectivity in Bromination? check_bromination->poor_selectivity check_purification Evaluate Purification Protocol product_loss Product Loss During Purification? check_purification->product_loss impure_sm->check_cyclization No purify_sm Purify Starting Materials (Distillation/Recrystallization) impure_sm->purify_sm Yes low_cyclization_yield->check_bromination No optimize_cyclization Optimize Cyclization: - Acid Concentration - Temperature - Anhydrous Conditions low_cyclization_yield->optimize_cyclization Yes poor_selectivity->check_purification No optimize_bromination Optimize Bromination: - Use NBS/H₂SO₄ - Lower Temperature (-15 to -30°C) - Control Stoichiometry poor_selectivity->optimize_bromination Yes optimize_purification Optimize Purification: - Adjust Chromatography Gradient - Test Recrystallization Solvents product_loss->optimize_purification Yes end Improved Yield product_loss->end No, Re-evaluate Previous Steps purify_sm->check_cyclization optimize_cyclization->check_bromination optimize_bromination->check_purification optimize_purification->end

Caption: A workflow diagram for troubleshooting low yields.

Section 2: Optimized Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 8-Chloroisoquinoline (via modified Pomeranz-Fritsch reaction)

The Pomeranz-Fritsch reaction is a classic method for synthesizing isoquinolines.[2][7][8] This modified protocol is optimized for the synthesis of the 8-chloro intermediate.

Materials:

  • 2-Chloro-6-methylbenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Formation of the Schiff Base:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylbenzaldehyde (1 equivalent) in anhydrous DCM.

    • Add aminoacetaldehyde diethyl acetal (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the aldehyde is consumed.

    • Remove the solvent under reduced pressure to obtain the crude Schiff base.

  • Cyclization:

    • Carefully add the crude Schiff base to a flask containing pre-cooled (0°C) concentrated sulfuric acid (10-20 equivalents). The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.

    • Monitor the reaction by quenching a small aliquot in water, neutralizing, extracting with DCM, and analyzing by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 8-chloroisoquinoline.

Protocol 2: Bromination of 8-Chloroisoquinoline

This protocol focuses on the regioselective bromination at the C-5 position.

Materials:

  • 8-Chloroisoquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel, dissolve 8-chloroisoquinoline (1 equivalent) in concentrated sulfuric acid at 0°C.

    • Stir the mixture until a clear solution is obtained.

    • Cool the reaction mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Bromination:

    • In a separate flask, dissolve NBS (1.05 equivalents) in a small amount of concentrated sulfuric acid.

    • Add the NBS solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above -15°C.

    • After the addition is complete, stir the reaction at -20°C to -15°C for 2-3 hours.

    • Monitor the progress of the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM (3 x volume).

    • Wash the combined organic layers with a sodium thiosulfate solution to quench any remaining bromine, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to obtain pure this compound.

Data Summary Table

The following table summarizes key reaction parameters and their impact on the yield of this compound.

ParameterCondition ACondition BRationale
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a milder and more selective brominating agent, reducing the formation of over-brominated byproducts.[9]
Temperature 0°C to Room Temp-30°C to -15°CLower temperatures increase the regioselectivity for the C-5 position.[5][6]
Catalyst/Solvent AlCl₃ in CS₂H₂SO₄ (conc.)Concentrated sulfuric acid acts as both a solvent and a catalyst, promoting the desired electrophilic substitution.[5]
Expected Yield 30-45%60-75%The combination of NBS and low temperature in sulfuric acid significantly improves the yield of the target compound.
Reaction Mechanism Overview

The bromination of 8-chloroisoquinoline is an electrophilic aromatic substitution reaction. The strong acid protonates the nitrogen of the isoquinoline ring, further deactivating the pyridine ring towards electrophilic attack. This directs the substitution to the benzene ring, with the 5-position being the most electronically favorable for attack by the electrophilic bromine species generated from NBS in sulfuric acid.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution NBS NBS Br_plus Br⁺ (electrophile) NBS->Br_plus + H₂SO₄ H2SO4 H₂SO₄ isoquinoline 8-Chloroisoquinoline Br_plus->isoquinoline intermediate Sigma Complex Intermediate isoquinoline->intermediate + Br⁺ product This compound intermediate->product - H⁺

Caption: Simplified mechanism of bromination.

Section 3: References

  • ChemicalBook. This compound synthesis. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Isoquinoline synthesis. Available from: --INVALID-LINK--

  • RSC Advances. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: --INVALID-LINK--

  • ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review. Available from: --INVALID-LINK--

  • Química Organica.org. Isoquinoline synthesis. Available from: --INVALID-LINK--

  • Google Patents. Method of preparing 5- or 8-bromoisoquinoline derivatives. Available from: --INVALID-LINK--

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: --INVALID-LINK--

  • Thermo Fisher Scientific. Pomeranz-Fritsch Reaction. Available from: --INVALID-LINK--

  • Google Patents. Synthesis of 5- or 8-bromoisoquinoline derivatives. Available from: --INVALID-LINK--

  • Isoquinoline. Available from: --INVALID-LINK--

  • Wikipedia. Pomeranz–Fritsch reaction. Available from: --INVALID-LINK--

  • Cambridge University Press. Pomeranz-Fritsch Reaction. Available from: --INVALID-LINK--

  • Chem-Station Int. Ed. Pomeranz-Fritsch Isoquinoline Synthesis. Available from: --INVALID-LINK--

References

Technical Support Center: Purification of 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-8-chloroisoquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis of this compound. What are the most probable impurities I should be looking for?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common method involves the sequential halogenation of isoquinoline.[1] Based on this and related syntheses, you should anticipate three primary classes of impurities:

  • Regioisomeric Impurities: The most challenging impurities are often isomers, as their similar physical properties make separation difficult. During electrophilic substitution on the isoquinoline ring, substitution can occur at different positions. The primary isomeric impurity of concern is 8-Bromo-5-chloroisoquinoline . Its formation is mechanistically plausible and its polarity is very similar to the target compound, posing a significant separation challenge.[2][3]

  • Over-Halogenated Byproducts: Excessive exposure to the halogenating agent or insufficiently controlled reaction conditions can lead to the formation of di-halogenated species.[2] Examples include 5,X-dibromo-8-chloroisoquinoline or 5-bromo-X,8-dichloroisoquinoline .

  • Unreacted Intermediates/Starting Materials: Depending on the specific pathway, residual starting materials such as 5-bromoisoquinoline or 8-chloroisoquinoline may persist in the crude mixture.

The following table summarizes these potential impurities.

Impurity ClassSpecific ExampleTypical Polarity Relative to ProductIdentification Notes
Regioisomers 8-Bromo-5-chloroisoquinolineVery SimilarDifficult to resolve by standard chromatography; may require optimization.
Over-Halogenation 5,X-Dibromo-8-chloroisoquinolineCan be less or more polarHigher molecular weight peak in MS.
Starting Materials 5-BromoisoquinolineMore PolarLower molecular weight peak in MS.
Q2: My crude product is a pale yellow to brownish solid. What does the color indicate?

The ideal this compound is a white to off-white crystalline powder.[4] A pale yellow to brownish appearance typically suggests the presence of residual reagents, oxidized species, or other chromophoric impurities from the reaction.[5] While color is not a definitive measure of purity, it is a strong indicator that purification is necessary to remove these contaminants, which could interfere with subsequent reactions or biological assays.

Q3: How should I decide between recrystallization and column chromatography for purifying my crude product?

The choice between these two fundamental techniques depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

  • Recrystallization is often suitable for larger scale purifications (>5-10 g) where the impurities are present in smaller quantities and have significantly different solubility profiles from the product. It is generally faster and uses less solvent than chromatography for large amounts of material. However, it is less effective at removing impurities with similar structures and solubilities, such as regioisomers.[6][7]

  • Column Chromatography is the preferred method for achieving the highest purity (>99%), especially when dealing with complex mixtures or separating closely related isomers.[2] It offers high resolution but is typically more time-consuming, solvent-intensive, and less scalable than recrystallization.[8][9]

Here is a comparative summary:

FeatureRecrystallizationColumn Chromatography
Purity Achievable Good to High (>98%)Very High (>99%)
Throughput HighLow to Medium
Best For Removing minor impurities with different solubilitySeparating complex mixtures & isomers
Primary Challenge Co-precipitation of impurities, yield lossSolvent consumption, time, scalability
Q4: What analytical techniques are recommended for assessing the purity of my final product?

A multi-faceted approach is recommended to confidently assess purity.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and checking the fractions from column chromatography.[2] It provides a quick qualitative assessment of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation, allowing for accurate quantification of purity by peak area percentage. It is excellent for detecting non-volatile impurities.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry. This is a powerful tool for identifying unknown impurity peaks by their mass-to-charge ratio.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and can be used to detect and identify impurities if they are present in sufficient quantity (>1-5%). Quantitative NMR (qNMR) can provide an absolute purity determination without needing a reference standard of the analyte itself.[10]

Purification Workflows & Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification challenges.

General Purification Workflow

The following diagram outlines a decision-making process for purifying crude this compound.

G start Crude this compound tlc Analyze by TLC/LCMS start->tlc decision Is the major impurity the regioisomer? tlc->decision recryst Recrystallization decision->recryst No column Column Chromatography decision->column Yes check_purity1 Check Purity (>98%?) recryst->check_purity1 check_purity2 Check Purity (>99%?) column->check_purity2 check_purity1->column No final_product Pure Product check_purity1->final_product Yes check_purity2->final_product Yes repurify Repurify or Combine Mixed Fractions check_purity2->repurify No repurify->column

Caption: Decision tree for purification strategy.

Troubleshooting Guide: Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: This occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. The presence of impurities can also depress the melting point, exacerbating this issue.[7]

  • Solution Workflow:

    • Re-heat: Add more solvent to the mixture and heat until the oil completely redissolves.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure gradual temperature decrease. Do not place it directly in an ice bath from a high temperature.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a single, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Change: If the problem persists, the solvent may be too good. Consider using a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane, ethanol) and then slowly add a "poor" solvent (e.g., heptane, hexane) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Problem 2: Very low recovery of the purified product.

  • Causality: This is often due to using too much solvent during the dissolution step, causing a significant amount of the product to remain in the mother liquor even after cooling. It can also result from premature crystallization during a hot filtration step.

  • Solution Workflow:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing time for dissolution after each addition.

    • Mother Liquor Concentration: After filtering the crystals, reduce the volume of the mother liquor by evaporation (e.g., using a rotary evaporator) to about half its original volume. Cool this concentrated solution again to recover a second crop of crystals. Note that the purity of the second crop may be lower and should be checked separately.

    • Efficient Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath for at least 30-60 minutes to maximize precipitation.[6]

Experimental Protocol: Recrystallization

This protocol is adapted from procedures used for structurally similar bromo-isoquinoline derivatives.[13]

  • Solvent Selection: Based on literature for related compounds, a mixture of heptane and toluene is a good starting point.[2][13] Ethanol is another potential candidate.[14] Perform small-scale solubility tests to find an optimal solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., heptane/toluene mixture) and heat the mixture with stirring (e.g., on a hot plate). Continue to add small portions of the solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Guide: Flash Column Chromatography

Problem 1: Poor separation between this compound and a close-running impurity (likely the 8-bromo-5-chloro isomer).

  • Causality: Regioisomers often have very similar polarities, resulting in overlapping Rf values on TLC and co-elution from the column. Achieving separation requires optimizing the stationary and/or mobile phase to exploit subtle differences in their interactions.

  • Solution Workflow:

    • Solvent System Optimization: The key is to find a solvent system where the Rf of your target compound is low (around 0.2-0.3) and the separation (ΔRf) from the impurity is maximized.[9][15]

      • Test various binary solvent systems. A common starting point for halogenated heterocycles is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or diethyl ether.[2]

      • Try changing the polar component (e.g., from ethyl acetate to diethyl ether) as this can alter selectivity.

      • Adding a very small percentage (~0.5-1%) of a more polar solvent like methanol or using dichloromethane as a co-solvent can sometimes dramatically improve separation.

    • Gradient Elution: If a single solvent system (isocratic elution) fails, use a shallow gradient. Start with a less polar mobile phase and gradually increase the polarity during the run. This can help sharpen the band of the less polar compound and improve resolution from the more polar one.[15]

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency. Ensure you use the correct amount of silica gel for your sample size (typically a 40:1 to 100:1 ratio of silica:compound by weight).

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for purifying this compound on silica gel.[8]

  • Solvent System Selection: Using TLC, identify an eluent system (e.g., Hexanes:Ethyl Acetate or Dichloromethane:Diethyl Ether) that provides an Rf value of ~0.25 for the target compound and shows separation from key impurities.[2]

  • Column Packing:

    • Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, draining excess solvent but never letting the solvent level drop below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in the minimum possible volume of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[15]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Select Solvent System (via TLC, Rf ≈ 0.25) prep2 Pack Column with Silica Slurry prep1->prep2 prep3 Load Sample (Wet or Dry Loading) prep2->prep3 run1 Elute with Solvent (Isocratic or Gradient) prep3->run1 run2 Collect Fractions run1->run2 analysis1 Analyze Fractions by TLC run2->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 final_product Pure Product analysis3->final_product

Caption: Workflow for flash column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the Optimization of reaction conditions for 5-Bromo-8-chloroisoquinoline.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for optimizing this specific synthesis. As a key intermediate in the development of pharmaceuticals and specialty chemicals, achieving a high-yield, high-purity synthesis of this halogenated isoquinoline is critical.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

The most direct and frequently cited method is the electrophilic chlorination of 5-bromoisoquinoline.[3] This reaction typically employs N-Chlorosuccinimide (NCS) as the chlorinating agent in a strong acid, such as concentrated sulfuric acid (H₂SO₄). The strong acid protonates the isoquinoline ring, activating it for electrophilic substitution, while NCS provides the electrophilic chlorine source.

Q2: Why is strict temperature control essential during this synthesis?

Temperature is arguably the most critical parameter for achieving high selectivity and yield. Electrophilic substitution on the isoquinoline ring can lead to multiple isomers. For the synthesis of related compounds like 5-bromoisoquinoline from isoquinoline, maintaining a low temperature (e.g., -20°C to -15°C) is crucial to favor substitution at the 5-position over the 8-position.[4][5] In the subsequent chlorination of 5-bromoisoquinoline, the initial addition of the chlorinating agent is performed at 0°C to control the reaction rate, followed by heating to a specific temperature (e.g., 80°C) to drive the reaction to completion.[3] Deviations can result in the formation of undesired isomers or di-halogenated byproducts, which are often difficult to separate.

Q3: What are the key physical and chemical properties of this compound I should be aware of?

This compound is a solid, typically appearing as a white to off-white or pale yellow crystalline powder.[1][2] It is a halogenated derivative of isoquinoline with a molecular weight of approximately 242.50 g/mol .[1] Key properties include:

  • Solubility: It is slightly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][2]

  • Melting Point: The reported melting point is in the range of 73-77°C.[1]

  • Reactivity: The bromine and chlorine substituents make it a versatile intermediate for further functionalization, particularly in nucleophilic substitution and metal-catalyzed cross-coupling reactions.[2]

Q4: Can I use alternative isoquinoline synthesis methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions to produce this compound?

While the Bischler-Napieralski and Pomeranz-Fritsch reactions are foundational methods for synthesizing the isoquinoline core, they are generally not the preferred route for producing a specifically substituted pattern like this compound from acyclic precursors.[6][7][8] These methods involve the cyclization of β-arylethylamides or benzalamino acetals, respectively.[9][10] Introducing the specific bromo and chloro substituents onto the starting aromatic aldehyde or amine would be a multi-step process in itself and may present its own regioselectivity challenges. The direct halogenation of the pre-formed isoquinoline or 5-bromoisoquinoline ring is a more convergent and efficient strategy.

Troubleshooting Guide: Synthesis of this compound

This section addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: N-Chlorosuccinimide (NCS) can degrade if not stored properly. 3. Incorrect Stoichiometry: An insufficient amount of NCS will lead to unreacted starting material.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of 5-bromoisoquinoline. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, but be mindful of byproduct formation. 2. Verify Reagent Quality: Use a fresh, high-purity bottle of NCS. Store it in a cool, dry, dark place. 3. Optimize Stoichiometry: While a patent suggests 1.5 equivalents of NCS[3], you may need to empirically determine the optimal amount for your specific setup. Start with 1.2-1.5 equivalents and adjust based on TLC analysis.
Formation of Multiple Products (Poor Selectivity) 1. Incorrect Temperature: The most common cause. Poor temperature control during NCS addition or heating can lead to chlorination at other positions. 2. Over-Chlorination: Using a large excess of NCS can lead to the formation of di-chlorinated or bromo-dichloro-isoquinolines.1. Implement Strict Temperature Control: Use an ice bath to maintain the temperature at 0°C during the addition of NCS to the sulfuric acid solution of 5-bromoisoquinoline.[3] Use a controlled heating mantle or oil bath to maintain a stable temperature (e.g., 80°C) during the reaction phase.[3] 2. Control Stoichiometry: Do not use a significant excess of NCS. Carefully weigh the reagent and add it portion-wise to control the local concentration and temperature.
Difficult Product Purification 1. Presence of Isomers: Isomeric byproducts often have very similar polarities to the desired product, making separation by chromatography or recrystallization challenging. 2. Residual Starting Material: Unreacted 5-bromoisoquinoline can co-crystallize with the product. 3. Complex Reaction Mixture: Degradation or side reactions can produce tar-like substances that complicate the workup.1. Optimize Crystallization: For purification, recrystallization is often employed. Experiment with different solvent systems. A common method for related compounds is using a heptane/toluene mixture.[4][5] 2. Column Chromatography: If recrystallization is insufficient, use silica gel column chromatography. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) can effectively separate products with small polarity differences. 3. Improve Workup: After quenching the reaction with water/ice, ensure complete neutralization. An incomplete neutralization can affect the efficiency of the ethyl acetate extraction.[3]

Detailed Experimental Protocol

Synthesis of this compound from 5-Bromoisoquinoline

This protocol is adapted from established procedures for the electrophilic halogenation of isoquinoline derivatives.[3][4][5]

Materials:

  • 5-Bromoisoquinoline

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add 5-bromoisoquinoline (1.0 eq).

  • Dissolution and Cooling: Carefully add concentrated H₂SO₄ (approx. 0.25 mL per 100 mg of starting material) to the flask. Stir the mixture until all the solid has dissolved. Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Maintain this temperature and stir for 2 hours, monitoring the reaction by TLC.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature and then carefully pour it into a beaker containing crushed ice and water.

  • Neutralization: Place the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 8-9. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) or by silica gel column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-Bromoisoquinoline in conc. H₂SO₄ cool Cool to 0°C start->cool Stir add_ncs Add NCS (portion-wise) cool->add_ncs heat Heat to 80°C for 2 hours add_ncs->heat Control Temp < 5°C quench Quench with ice/water heat->quench neutralize Neutralize with conc. NH₄OH quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry, Concentrate & Purify extract->purify end_node This compound purify->end_node

Caption: Workflow for the synthesis of this compound.

References

Stability and degradation of 5-Bromo-8-chloroisoquinoline under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromo-8-chloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Introduction

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern imparts specific chemical properties and reactivity. Understanding the stability of this molecule under various experimental conditions is paramount to ensure the reliability and reproducibility of your results. This guide provides a comprehensive overview of potential stability issues and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[2][3] Exposure to light, moisture, and elevated temperatures can accelerate degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidative degradation.[4]

Q2: What are the visible signs of degradation for this compound?

A2: Visual inspection can often provide the first indication of compound degradation. Common signs include a change in color from its typical white to off-white or pale yellow to a more pronounced yellow or brownish hue.[5] In solution, the appearance of precipitates or cloudiness can also signify degradation or solubility issues. For quantitative assessment, analytical techniques such as HPLC are essential to detect a decrease in purity and the emergence of new peaks corresponding to degradation products.[5]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented, many halogenated aromatic compounds are known to be light-sensitive.[4][6] Exposure to UV or even ambient light can potentially lead to the homolytic cleavage of the carbon-halogen bonds, initiating radical-driven degradation pathways. Therefore, it is a standard precautionary measure to handle and store the compound in amber vials or other light-protecting containers.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of this compound in solution is expected to be pH-dependent. The isoquinoline nitrogen is basic and can be protonated under acidic conditions, which can alter the electron density of the aromatic system and potentially influence its reactivity.[7] In strongly acidic or basic solutions, particularly at elevated temperatures, hydrolysis of the halogen substituents may occur, although this is generally a slow process for aryl halides. For compounds with functional groups susceptible to hydrolysis, such as esters or amides, pH plays a more critical role.[5] For this compound, extreme pH conditions should be avoided during prolonged storage of solutions.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with limited solubility in water.[1] For reactions, aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) are often suitable and can minimize the risk of hydrolysis.[4] It is crucial to use dry solvents, as residual water can contribute to hydrolytic degradation over time.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Problem 1: Unexpected peaks are observed in the HPLC chromatogram of my reaction mixture.

  • Possible Cause 1: Degradation of the starting material.

    • Explanation: this compound may have degraded due to improper storage or handling. Exposure to light, heat, or moisture can lead to the formation of impurities.

    • Solution: Always use fresh, properly stored starting material. It is good practice to confirm the purity of the compound by a suitable analytical method like HPLC before initiating a reaction.

  • Possible Cause 2: On-column degradation.

    • Explanation: The compound might be unstable under the analytical conditions of your HPLC method (e.g., mobile phase pH, temperature).

    • Solution: Modify your HPLC method to use milder conditions. This could involve adjusting the pH of the mobile phase to be closer to neutral, using a lower column temperature, or changing the solvent composition.

  • Possible Cause 3: Reaction with the solvent or other reagents.

    • Explanation: The solvent or other reagents in your reaction mixture may not be compatible with this compound, leading to side reactions.

    • Solution: Ensure that all solvents are of high purity and are degassed if necessary. Review the compatibility of all reagents in your reaction. For instance, strong nucleophiles could potentially displace the halogen atoms under certain conditions.

Problem 2: The yield of my reaction is consistently low.

  • Possible Cause 1: Inaccurate quantification of the starting material.

    • Explanation: If the this compound has degraded or contains impurities, the actual amount of active reagent will be lower than calculated, leading to reduced yields.

    • Solution: As mentioned previously, verify the purity of your starting material before use.

  • Possible Cause 2: Competing side reactions.

    • Explanation: The reaction conditions may be promoting side reactions that consume the starting material or the desired product. For instance, in cross-coupling reactions, homo-coupling of the starting material can be a significant side reaction.

    • Solution: Optimize your reaction conditions. This may involve screening different catalysts, ligands, bases, solvents, and temperatures to favor the desired transformation.

Problem 3: The isolated product is difficult to purify.

  • Possible Cause 1: Formation of closely related impurities.

    • Explanation: Degradation or side reactions can lead to the formation of impurities with similar polarity to the desired product, making separation by chromatography challenging. For example, dehalogenated or hydroxylated byproducts may have similar retention times.

    • Solution: Employ high-resolution purification techniques such as preparative HPLC. Alternatively, recrystallization from a suitable solvent system can be an effective method for removing minor impurities.[8]

  • Possible Cause 2: Tar formation.

    • Explanation: Harsh reaction conditions, particularly in syntheses involving strong acids and high temperatures, can lead to the formation of polymeric tars.[9]

    • Solution: Moderate the reaction conditions by, for example, controlling the rate of addition of reagents and ensuring efficient cooling.[9] Purification of the crude product may require techniques like steam distillation before attempting chromatography or recrystallization.[9]

Predicted Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][10] Based on the structure of this compound and data from related compounds, the following degradation pathways can be predicted under stress conditions:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-Br and C-Cl bonds, generating aryl radicals. These radicals can then react with solvents or other molecules, leading to a variety of degradation products, including dehalogenated isoquinolines.[6]

  • Hydrolytic Degradation: Under harsh acidic or basic conditions and elevated temperatures, nucleophilic aromatic substitution of the bromine or chlorine atoms by a hydroxyl group may occur, yielding the corresponding hydroxaisoquinolines. The isoquinoline ring itself is generally stable to hydrolysis, but functional groups attached to it can be susceptible.[5]

  • Oxidative Degradation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the oxidation of the isoquinoline ring system.[11] This can result in the formation of N-oxides or ring-opened products. The electron-rich benzene ring is a likely site for initial oxidative attack.

  • Thermal Degradation: At high temperatures, thermal decomposition can occur.[12] The weakest bonds, likely the carbon-halogen bonds, are expected to cleave first.[13] This can lead to complex degradation profiles with the formation of various smaller molecules.

The following diagram illustrates the potential primary degradation pathways of this compound.

G cluster_photodegradation Photodegradation (Light) cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (e.g., H2O2) cluster_thermal Thermal Degradation (High Heat) This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates C-X Bond Cleavage Hydroxylated Products Hydroxylated Products This compound->Hydroxylated Products Nucleophilic Substitution N-Oxides N-Oxides This compound->N-Oxides Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Complex Mixture of Smaller Molecules Complex Mixture of Smaller Molecules This compound->Complex Mixture of Smaller Molecules Decomposition Dehalogenated Products Dehalogenated Products Radical Intermediates->Dehalogenated Products

Caption: Predicted degradation pathways of this compound.

Quantitative Data Summary

ConditionStressorExpected StabilityPotential Degradation Products
Light UV/Ambient LightLow to ModerateDehalogenated and/or rearranged products
pH Strong Acid (e.g., 1N HCl, heat)ModerateHydroxylated products, protonated species
pH Strong Base (e.g., 1N NaOH, heat)ModerateHydroxylated products
Oxidation 3-30% H₂O₂LowN-oxides, ring-opened products
Temperature > Melting PointLowComplex mixture of decomposition products

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability. A validated stability-indicating analytical method (e.g., HPLC-UV/MS) is a prerequisite for this study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable solvent like acetonitrile) in a quartz cuvette to a light source with a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at various time intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 80°C) for a specified duration.

    • At different time points, dissolve a portion of the solid in a suitable solvent for analysis.

Analysis of Samples:

All samples, including controls, should be analyzed using a validated stability-indicating HPLC method. The chromatograms should be examined for any new peaks, and the peak areas should be used to quantify the extent of degradation. Mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.

References

Technical Support Center: Purification of 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-8-chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route. A common synthesis involves the chlorination of 5-bromoisoquinoline.[1] Potential impurities can include:

  • Unreacted Starting Material: 5-Bromoisoquinoline.

  • Isomeric Byproducts: Positional isomers such as 8-bromo-5-chloroisoquinoline may form, although the directing effects of the substituents generally favor the desired product.[2][3]

  • Over-halogenated Products: Formation of di-halogenated isoquinolines can occur if the reaction conditions are not carefully controlled.[4]

  • Residual Reagents and Solvents: Reagents like N-chlorosuccinimide (NCS) and solvents from the reaction and workup may be present.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The two most effective and commonly used techniques are:

  • Recrystallization: This is an excellent method for removing small amounts of impurities and is suitable for larger scale purifications. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: This technique is ideal for separating complex mixtures of compounds with different polarities and for achieving very high purity, especially on a smaller scale.[4][5][6]

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques should be used to provide a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.[4][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 73-77°C) is a good indicator of high purity.[7] A broad melting range suggests the presence of impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can detect trace impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structural isomers or other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My recrystallization resulted in a low yield.

Potential Cause Troubleshooting Step Scientific Rationale
Excess Solvent Used During dissolution, add the hot solvent in small portions until the solid just dissolves.Using an excessive amount of solvent will keep more of your product dissolved at low temperatures, thus reducing the amount that crystallizes out.
Cooling Was Too Rapid Allow the flask to cool slowly to room temperature before placing it in an ice bath.Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Slow cooling promotes the growth of larger, purer crystals.
Premature Crystallization During Hot Filtration Preheat the funnel and receiving flask. Use a small amount of extra hot solvent to wash the filter paper.This prevents the product from crystallizing on the cooler surfaces of the filtration apparatus, which would lead to product loss.

Problem 2: I'm seeing multiple spots on my TLC plate after column chromatography.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound and good separation from other spots.[6]An optimal solvent system provides a good balance between moving the compound along the stationary phase and allowing for effective separation from impurities.
Column Overloading Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight).Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated.
Poor Column Packing Ensure the silica gel is packed uniformly without any cracks or channels.[5]A well-packed column ensures that the solvent flows evenly, leading to uniform bands and good separation. Channels or cracks will cause the sample to elute unevenly.
Fractions Were Mixed Collect smaller fractions and analyze each one by TLC before combining them.Combining fractions without confirming their purity can lead to the reintroduction of impurities into your final product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The ideal solvent or solvent system should be determined experimentally. A mixture of heptane and toluene has been shown to be effective for similar compounds.[4][11][12]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room and elevated temperatures. Good solvents to try include heptane, toluene, ethanol, and mixtures thereof.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for halogenated isoquinolines is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or diethyl ether.[4]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.[5]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

    • Begin collecting fractions. Use air pressure ("flash chromatography") to speed up the process if necessary.[6]

  • Fraction Analysis:

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow

Purification Workflow Crude Crude this compound Purity_Assessment1 Purity Assessment (TLC, Melting Point) Crude->Purity_Assessment1 Decision1 Purity Acceptable? Purity_Assessment1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No (Minor Impurities) Column_Chromatography Column Chromatography Decision1->Column_Chromatography No (Major Impurities) Pure_Product Pure Product Decision1->Pure_Product Yes Purity_Assessment2 Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Assessment2 Column_Chromatography->Purity_Assessment2 Decision2 Purity > 98%? Purity_Assessment2->Decision2 Decision2->Pure_Product Yes Further_Purification Further Purification Needed Decision2->Further_Purification No

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Low Recrystallization Yield

Troubleshooting Low Yield Start Low Recrystallization Yield Check_Solvent Was excess solvent used? Start->Check_Solvent Check_Cooling Was cooling too rapid? Check_Solvent->Check_Cooling No Solution_Solvent Use minimal hot solvent for dissolution. Check_Solvent->Solution_Solvent Yes Check_Filtration Was there premature crystallization during hot filtration? Check_Cooling->Check_Filtration No Solution_Cooling Allow slow cooling to room temperature before ice bath. Check_Cooling->Solution_Cooling Yes Solution_Filtration Pre-heat filtration apparatus. Check_Filtration->Solution_Filtration Yes End Yield Improved Solution_Solvent->End Solution_Cooling->End Solution_Filtration->End

References

Technical Support Center: Enhancing Regioselectivity in Reactions with 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-8-chloroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The inherent challenge in using dihalogenated substrates lies in controlling which site reacts, a critical factor for the efficient synthesis of complex target molecules. This guide provides in-depth, field-proven insights, troubleshooting protocols, and detailed experimental conditions to help you master the regioselective functionalization of this important intermediate.

Section 1: Fundamental Principles of Regioselectivity

Controlling the site of reaction on a molecule with multiple reactive handles is a common challenge in organic synthesis.[1] With this compound, four primary factors dictate the outcome of cross-coupling reactions. Understanding these principles is the first step toward rational reaction design and troubleshooting.

G Halogen Halogen Identity (C-Br vs. C-Cl) Outcome Reaction Outcome (Regioselectivity) Halogen->Outcome Electronics Electronic Effects (Ring Position) Electronics->Outcome Catalyst Catalyst & Ligand Catalyst->Outcome Base Base & Solvent Base->Outcome Temp Temperature & Time Temp->Outcome

Caption: Key factors governing regioselectivity in this compound.

Frequently Asked Questions: Core Concepts
Q1: What is the expected "intrinsic" reactivity of the C5-Br versus the C8-Cl bond?

A: The intrinsic reactivity is primarily governed by the carbon-halogen bond dissociation energy (BDE). The general trend for palladium-catalyzed cross-coupling reactions is that the ease of oxidative addition follows the pattern: C–I > C–Br > C–Cl.[2] Based on this principle alone, the C5-Br bond is significantly more reactive and would be expected to undergo oxidative addition to a Pd(0) catalyst much faster than the C8-Cl bond. Therefore, under standard or kinetically controlled conditions, reactions should preferentially occur at the C5-position.

Q2: How do the electronic properties of the isoquinoline ring influence this reactivity?

A: While BDE is a primary driver, the electronic environment of the carbon atom is also a critical factor.[3] The electron-withdrawing nature of the isoquinoline nitrogen atom deactivates the entire ring system towards oxidative addition compared to a simple benzene ring. However, it does not affect all positions equally. The C8 position (peri to the nitrogen) can be influenced by proximity to the heteroatom. While the C-Cl bond is stronger, certain catalytic systems, particularly those that are highly active or operate under forcing conditions, may overcome the BDE difference and react at the C8-position, especially if the catalyst can coordinate to the isoquinoline nitrogen. In some heteroaromatic systems, the intrinsic electrophilicity of a ring position can even override the C-Halogen BDE trend.[2][3]

Section 2: Regioselectivity in Key Cross-Coupling Reactions

The two most common applications for this substrate are Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. The choice of catalyst, ligand, and base is paramount for achieving high selectivity.

Suzuki-Miyaura Cross-Coupling
Q3: How can I achieve highly selective coupling at the C5-Br position?

A: To favor the more reactive C5-Br bond, you should employ conditions that exploit the kinetic difference between the C-Br and C-Cl bonds.

  • Catalyst/Ligand: Use a standard, relatively less active palladium catalyst system. A combination like Pd(OAc)₂ with PPh₃ or a first-generation Buchwald ligand can provide excellent selectivity. Highly active catalysts designed for C-Cl activation should be avoided initially.

  • Temperature: Lower reaction temperatures (e.g., 60-80 °C) will amplify the kinetic preference for C-Br activation.

  • Reaction Time: Monitor the reaction closely. Stopping the reaction upon full consumption of the starting material will prevent subsequent, slower reaction at the C8-Cl position.

  • Base: A mild base like Na₂CO₃ or K₂CO₃ is often sufficient and less likely to promote side reactions or catalyst degradation that might lead to loss of selectivity.

Q4: Is it possible to reverse the selectivity and couple at the C8-Cl position first?

A: This is a significant challenge due to the inherent reactivity difference. Achieving C8-Cl selectivity in the presence of a C-Br bond requires a specialized catalytic system that can overcome the BDE difference. Strategies include:

  • Ligand Design: Employing ligands that have a strong electronic or steric bias for the C8 position. This is an area of active research, and custom ligand synthesis may be required.

  • Directed Ortho-Metalation (DoM) Strategies: While not a direct cross-coupling, one could potentially use a directing group to metalate the C8 position, followed by trapping with an electrophile. This is a multi-step alternative.

  • Sequential Coupling: The most practical approach is a two-step sequence. First, selectively couple at the C5-Br position under mild conditions. After purification, use a more forcing catalyst system specifically designed for aryl chloride activation (e.g., a catalyst with a highly electron-rich, sterically hindered phosphine ligand like SPhos or XPhos) at a higher temperature to functionalize the C8-Cl position.

Buchwald-Hartwig Amination
Q5: What conditions favor selective C-N coupling at the C5-Br position?

A: Similar to the Suzuki reaction, selectivity for the C5-Br bond is achieved under kinetically controlled conditions. The development of Buchwald-Hartwig amination has produced several generations of catalysts, and choosing the right one is key.[4]

  • Catalyst/Ligand System: A "first-generation" system like Pd(OAc)₂ with a bidentate ligand such as BINAP or DPPF can be effective for selective C-Br amination.[4] These ligands were instrumental in early developments and are known to be reliable for aryl bromides without being overly reactive towards aryl chlorides.[5][6]

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is standard. The choice of base can sometimes influence catalyst activity and, consequently, selectivity.

  • Solvent: Toluene or dioxane are common solvents. The choice can affect catalyst solubility and stability.

Q6: I am observing a mixture of C5-amino, C8-amino, and C5,C8-diamino products. What is the first parameter I should adjust?

A: The first and most impactful parameter to adjust is the reaction temperature . A loss of selectivity often means the reaction conditions are too harsh, allowing the higher activation energy pathway (C-Cl activation) to compete. Lowering the temperature from a high setting (e.g., 110 °C) to a moderate one (e.g., 80 °C) can dramatically improve selectivity for the C5-Br bond. If the reaction becomes too sluggish, a more active but still selective ligand may be required.

Section 3: Troubleshooting Guide

Even with careful planning, unexpected results can occur. This guide provides a systematic approach to diagnosing and solving common regioselectivity issues.

G Start Poor Regioselectivity Observed (Mixture of Isomers) CheckTemp Is Temperature > 90°C? Start->CheckTemp LowerTemp Action: Lower Temp to 60-80°C & Monitor Over Time CheckTemp->LowerTemp Yes CheckLigand Using a highly active ligand (e.g., for C-Cl activation)? CheckTemp->CheckLigand No Success Regioselectivity Improved LowerTemp->Success SwitchLigand Action: Switch to less active ligand (e.g., PPh3, BINAP) CheckLigand->SwitchLigand Yes CheckTime Is reaction time excessive? CheckLigand->CheckTime No SwitchLigand->Success ReduceTime Action: Monitor by TLC/LCMS & Quench at SM Consumption CheckTime->ReduceTime Yes CheckTime->Success No ReduceTime->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Scenarios
Issue Probable Cause(s) Recommended Solutions & Rationale
1. Poor Regioselectivity: Significant formation of both C5- and C8-substituted products.Reaction Temperature Too High: The energy input is sufficient to overcome the activation barrier for C-Cl bond cleavage.Lower the temperature. Start at 80°C and decrease if necessary. This will maximize the kinetic difference between the two sites.[7]
Overly Active Catalyst System: Using a state-of-the-art ligand designed for difficult C-Cl couplings will inherently be less selective.Switch to a "weaker" ligand. For Suzuki, try PPh₃ or PCy₃. For Buchwald-Hartwig, try BINAP or DPPF. These systems are less competent at activating the stronger C-Cl bond.[8][9]
Prolonged Reaction Time: After the faster C-Br coupling is complete, the C-Cl bond may begin to react if left under heating for too long.Monitor the reaction closely. Use TLC or LC-MS to track the consumption of starting material and quench the reaction as soon as it is complete.[7]
2. Low Yield of Desired C5-Isomer: Reaction is selective but does not go to completion.Catalyst Deactivation: The Pd(0) active species may be unstable under the reaction conditions.Ensure inert atmosphere. Thoroughly degas solvents and use a robust glovebox or Schlenk line technique. Switch Ligand: Some ligands (e.g., bulky biarylphosphines) are better at stabilizing the palladium center, leading to longer catalyst lifetime.
Insufficient Base Strength (Suzuki): The transmetalation step of the Suzuki cycle requires base activation of the boronic acid.[10]Screen different bases. If using a mild base like K₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃, which can accelerate the transmetalation step.[7]
Poor Nucleophile (Buchwald): The chosen amine may be too sterically hindered or not nucleophilic enough.Consider a stronger base. NaOtBu is generally more effective than K₂CO₃ or K₃PO₄ for deprotonating the amine or the Pd-amine complex.
3. Reaction Fails to Initiate: Only starting material is observed.Inactive Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ sometimes require an induction period to form the active Pd(0) species.Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Alternatively, consider using modern pre-catalysts (e.g., G3 or G4 palladacycles) that activate under milder conditions.
Inhibitors Present: Water or oxygen can poison the catalyst. Certain functional groups on the coupling partner can also interfere.Use anhydrous reagents and solvents. Ensure all materials are rigorously dried. If the coupling partner has a coordinating group (e.g., pyridine), it may be inhibiting the catalyst.

Section 4: Experimental Protocols

The following protocols provide a starting point for achieving high regioselectivity. Optimization may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Br Position

This protocol is designed to favor the kinetic product by reacting preferentially at the C-Br bond.

Reagents & Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-8-chloroisoquinoline.

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Br Position

This protocol uses a well-established catalyst system known for its reliability with aryl bromides.

Reagents & Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol% Pd)

  • (±)-BINAP (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene, degassed

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry reaction vessel.

  • Add the degassed toluene, followed by the amine, and finally the this compound.

  • Seal the vessel tightly and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 6-18 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 5-amino-8-chloroisoquinoline.

References

Scalable synthesis and purification of 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-8-chloroisoquinoline

A Senior Application Scientist's Guide to Scalable Synthesis and Purification

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the scalable synthesis and purification of this critical chemical intermediate, moving beyond simple step-by-step instructions to explain the underlying scientific principles and troubleshoot common experimental challenges.

Process Overview: Synthesis and Purification Strategy

The most direct and scalable route to this compound involves the electrophilic chlorination of 5-bromoisoquinoline. The overall workflow is designed to control regioselectivity and facilitate a straightforward purification cascade.

G Workflow: Synthesis to Purified Product cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Starting Material 5-Bromoisoquinoline B 2. Reaction Setup Dissolve in conc. H₂SO₄ at 0°C A->B Reagent C 3. Chlorination Add N-Chlorosuccinimide (NCS) Heat to 80°C B->C Add NCS & Heat D 4. Reaction Quench Pour onto ice water C->D Cool & Stop E 5. Neutralization & Extraction Adjust pH with NH₄OH Extract with Ethyl Acetate D->E Workup F 6. Isolation Dry & Evaporate Solvent E->F Isolate G Crude this compound F->G H Crude Product Analysis (TLC, HPLC, NMR) G->H To Purification I Decision Point: Purity & Scale H->I J Recrystallization (Heptane/Toluene) For moderate purity & large scale I->J Scale-Up Path K Column Chromatography (Silica Gel) For high purity & small scale I->K High-Purity Path L Purified Product (>98%) J->L K->L

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol is adapted from established procedures for the halogenation of isoquinoline derivatives.[1]

  • Vessel Preparation: Equip a clean, dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Acid Charge & Cooling: Charge the flask with concentrated sulfuric acid (H₂SO₄, 5.0 mL per 20.5 g of starting material). Cool the acid to 0°C using an ice-water bath.

  • Substrate Addition: Slowly add 5-bromoisoquinoline (1.0 eq) to the cold, stirring sulfuric acid. Maintain the temperature at 0°C during the addition.

  • Reagent Addition: Once the starting material is fully dissolved, add N-Chlorosuccinimide (NCS) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.[1]

    • Expert Insight: The use of sulfuric acid as a solvent is critical. It protonates the isoquinoline nitrogen, which deactivates the heterocyclic ring towards electrophilic attack and directs the substitution to the benzenoid ring.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80°C and stir for 2 hours.[1] Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the starting material is consumed.

  • Quenching: Carefully pour the warm reaction mixture onto a stirred slurry of crushed ice and water (approx. 50 mL per 20.5 g of starting material). This step is highly exothermic and should be performed cautiously.

  • Neutralization: In the fume hood, slowly add concentrated ammonium hydroxide (NH₄OH) to the quenched mixture until the pH is approximately 8. This will neutralize the excess sulfuric acid and precipitate the crude product.

  • Extraction: Extract the aqueous slurry three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound, typically as a solid.

Protocol 2: Purification by Recrystallization (Scalable Method)

Recrystallization is the preferred method for large-scale purification, balancing high throughput with good product purity.[2]

  • Solvent Selection: A mixture of heptane and toluene is an effective solvent system for this compound.[2][3]

  • Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of the heptane/toluene mixture and heat to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pad of Celite to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.[2]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature with gentle stirring. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: Once the solution has reached room temperature, cool it further in an ice bath for at least one hour to maximize product precipitation.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and air-dry to a constant weight.

Troubleshooting Guide (Question & Answer Format)

Synthesis Issues

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

  • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Before quenching the reaction, take a small aliquot and analyze it by TLC or HPLC to confirm the absence of starting material. If the reaction has stalled, consider extending the reaction time at 80°C.

  • Potential Cause 2: Inefficient Extraction. The product may have poor solubility in the chosen extraction solvent, or an insufficient volume was used.

    • Solution: Ethyl acetate is generally effective.[1] Ensure you perform at least three extractions and check the aqueous layer by TLC to confirm all product has been removed. Dichloromethane (DCM) can be an alternative extraction solvent.

  • Potential Cause 3: Mechanical Losses. Product may be lost during transfers or workup.

    • Solution: Ensure quantitative transfers by rinsing glassware with the extraction solvent. Be careful not to lose product during the neutralization and filtration steps.

Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are these impurities?

  • Potential Cause 1: Unreacted Starting Material. The most common impurity is leftover 5-bromoisoquinoline.

    • Solution: As mentioned, ensure the reaction goes to completion by monitoring it. If a small amount remains, it can typically be removed during purification.

  • Potential Cause 2: Over-chlorination. Formation of di-chloro or bromo-dichloro species is possible, though less common under these conditions.

    • Solution: Avoid using a large excess of NCS. Stoichiometry is key. These more halogenated impurities are often less polar and may be separated by column chromatography.

  • Potential Cause 3: Isomeric Products. If your 5-bromoisoquinoline starting material was impure (e.g., contained 8-bromoisoquinoline), you will form the corresponding chloro-isomers.

    • Solution: Always check the purity of your starting materials before beginning the synthesis. Isomeric impurities can be very difficult to separate.[3]

Purification Issues

Q1: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?

  • Potential Cause 1: Solution is Supersaturated or Cooled Too Quickly. When the concentration of the solute is too high or the temperature drops too fast, the solubility limit is exceeded rapidly, leading to the formation of a liquid phase (oiling out) instead of an ordered crystal lattice.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystallization.

  • Potential Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation, acting as a "eutectic" mixture and lowering the melting point of the product.

    • Solution: If slow cooling doesn't work, the crude product may be too impure for recrystallization alone. Consider passing it through a short silica plug first to remove the most polar or non-polar impurities, then attempt the recrystallization again.

Q2: The purity of my product after recrystallization is still below 98%. What's the next step?

  • Potential Cause: Co-crystallizing Impurities. An impurity with similar solubility properties to your product may be crystallizing along with it.

    • Solution 1: Second Recrystallization. A second recrystallization from the same or a different solvent system can often significantly improve purity.

    • Solution 2: High-Purity Polish with Chromatography. For obtaining >99.5% purity, a final purification by flash column chromatography is recommended. Dissolve the material in a minimal amount of DCM and dry-load it onto silica gel for the best separation.[3][4] Elute with a gradient of ethyl acetate in hexanes or diethyl ether in dichloromethane.[3]

Q3: Column chromatography is not separating my product from a key impurity. What can I do?

  • Potential Cause 1: Poor Solvent System Selection. The chosen mobile phase may not have sufficient selectivity for the two compounds.

    • Solution: Perform small-scale TLC screening with different solvent systems. Try combinations of hexanes, ethyl acetate, DCM, and diethyl ether. Adding a small percentage of methanol can sometimes help separate closely eluting spots.

  • Potential Cause 2: Isomeric Impurity. If the impurity is an isomer, it can have a very similar polarity, making separation difficult.

    • Solution: Use a shallower solvent gradient during elution to increase the resolution between peaks. If baseline separation is still not achieved, consider converting the product to a salt (e.g., the HCl salt), which may be purified by recrystallization, and then liberating the free base.[4]

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for this synthesis?

    • A: Concentrated sulfuric acid is highly corrosive and reacts exothermically with water. N-Chlorosuccinimide is an irritant. The reaction quench and neutralization steps are exothermic and release ammonia gas. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Q: Can this synthesis be scaled to the kilogram level?

    • A: Yes, the described synthesis is scalable. Key considerations for scale-up include managing the exotherms during substrate addition to H₂SO₄ and the final quench/neutralization. A jacketed reactor with good temperature control is essential. Recrystallization is the preferred purification method at scale due to its higher throughput compared to chromatography.[4]

  • Q: How should I dispose of the waste from this reaction?

    • A: The aqueous waste from the workup will be a neutralized salt solution (ammonium sulfate). Halogenated organic waste should be collected separately. All waste must be disposed of in accordance with local and institutional environmental health and safety regulations.

  • Q: What analytical techniques are best for confirming the final product's identity and purity?

    • A: A combination of techniques is recommended:

      • ¹H NMR: To confirm the chemical structure and check for isomeric impurities.

      • HPLC: To determine the purity with high accuracy (e.g., >99%).

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

      • Melting Point: A sharp melting point range is a good indicator of high purity.

Data Summary

The following table provides typical data for the synthesis and purification of this compound. Actual results may vary based on experimental conditions and scale.

ParameterSynthesisPurification (Recrystallization)Purification (Chromatography)
Starting Material 5-BromoisoquinolineCrude SolidCrude or Recrystallized Solid
Typical Yield ~96% (Crude)[1]70-85%80-95%
Typical Purity 85-95%>98%>99.5%[3]
Appearance Off-white to yellow solidWhite to off-white crystalline solid[5]White crystalline solid
Melting Point N/A (Crude)73-77°C[5]75-77°C
Key Advantage High conversionHigh throughput, scalableHighest purity
Key Disadvantage Generates impuritiesPurity limited by co-crystallizationLow throughput, high solvent use[4]

References

Validation & Comparative

A Comparative Guide to the Characterization of 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation and purity assessment of heterocyclic intermediates are paramount to ensuring the synthesis of safe and efficacious active pharmaceutical ingredients (APIs). 5-Bromo-8-chloroisoquinoline, a halogenated derivative of the isoquinoline scaffold, represents a key building block in medicinal chemistry, finding application in the synthesis of a variety of bioactive molecules. Its characterization, therefore, demands a multi-faceted analytical approach to confirm its identity, purity, and stability.

This guide provides an in-depth comparison of the essential analytical techniques for the characterization of this compound. We will delve into the principles and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols.

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

Relying on a single analytical technique for the characterization of a pharmaceutical intermediate like this compound is fraught with risk. Each technique provides a unique piece of the structural puzzle, and their synergistic application is essential for a comprehensive and trustworthy assessment. For instance, while Mass Spectrometry can confirm the molecular weight, it may not distinguish between isomers. NMR spectroscopy, on the other hand, provides detailed information about the molecular structure and connectivity, but may not be as sensitive for impurity profiling as HPLC. A robust characterization workflow, therefore, integrates these techniques to build a self-validating system of analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the desired molecular structure and the identification of impurities. For this compound, both ¹H and ¹³C NMR are indispensable.

The "Why" Behind the Experiment:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and coupling patterns of the aromatic protons on the isoquinoline core are diagnostic for the substitution pattern.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons are sensitive to the electronic effects of the bromine and chlorine substituents, providing further confirmation of the structure.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected Spectral Data for this compound:
Technique Expected Observations
¹H NMR A set of distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns (doublets, triplets, etc.) will be indicative of the proton-proton connectivities on the isoquinoline ring. The presence of both bromine and chlorine will influence the chemical shifts of the adjacent protons.
¹³C NMR Nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons directly attached to the halogens (C5 and C8) will show characteristic chemical shifts influenced by the electronegativity and anisotropic effects of bromine and chlorine.

Mass Spectrometry (MS): Confirming the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves to confirm the molecular weight and provide clues about the elemental composition through the analysis of isotopic patterns.

The "Why" Behind the Experiment:
  • Molecular Weight Confirmation: The molecular ion peak ([M]⁺) in the mass spectrum directly corresponds to the molecular weight of the compound.

  • Isotopic Pattern Analysis: The presence of bromine and chlorine, both of which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a unique isotopic pattern for the molecular ion. This pattern serves as a definitive confirmation of the presence of these halogens.[8][9]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for this compound (C₉H₅BrClN) is m/z 243.93.[10]

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak and its isotopic pattern. The relative abundances of the isotopic peaks should match the theoretical distribution for a molecule containing one bromine and one chlorine atom.

Expected Mass Spectrum Fragmentation:

In addition to the molecular ion, mass spectrometry can provide structural information through the analysis of fragmentation patterns. While detailed fragmentation studies for this compound are not widely published, general fragmentation pathways for isoquinoline alkaloids can provide insights.[11][12] Common fragmentation may involve the loss of the halogen atoms or cleavage of the isoquinoline ring.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Impurities

HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling. Its high resolving power allows for the separation of the main component from closely related impurities, making it an essential tool for quality control.

The "Why" Behind the Experiment:
  • Purity Assessment: HPLC can separate this compound from starting materials, by-products, and degradation products, allowing for an accurate determination of its purity.

  • Impurity Profiling: The technique can detect and quantify even trace levels of impurities, which is critical for ensuring the safety of the final drug substance.

  • Method Validation: A validated HPLC method provides a reliable and reproducible means of assessing the quality of different batches of the intermediate.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a column oven.

  • Mobile Phase Preparation: A common mobile phase for the analysis of isoquinoline derivatives consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution for basic compounds like isoquinolines.[13][14]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.

  • Data Analysis: Integrate the peak areas of the main component and any impurities to calculate the purity of the sample.

Comparison with Alternative Compounds:
Compound Typical HPLC Conditions Key Separation Challenges
6-Chloroisoquinoline-1-carbaldehyde Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier.[15]Potential for peak tailing due to the basic nitrogen; resolution from positional isomers.
Halogenated 8-hydroxyquinolines Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid.[16][17]Chelation with metal ions in the HPLC system can lead to poor peak shape; requires careful system passivation.
Isoquinoline Alkaloids Reversed-phase HPLC with a C18 column. The pH of the mobile phase is critical for controlling the retention and selectivity of these basic compounds.[13][18][19]Complex mixtures often require gradient elution for adequate separation.

Visualizing the Workflow

A logical workflow for the characterization of this compound is essential for ensuring a thorough and efficient analysis.

cluster_synthesis Synthesis & Initial Assessment cluster_characterization Comprehensive Characterization cluster_data_analysis Data Interpretation & Reporting Synthesis Synthesis of this compound Physical Physical Characterization (Appearance, Melting Point) Synthesis->Physical NMR NMR Spectroscopy (¹H and ¹³C) Physical->NMR MS Mass Spectrometry (ESI-MS) Physical->MS HPLC HPLC Analysis (Purity) Physical->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Report Certificate of Analysis (CoA) Generation Structure_Confirmation->Report Purity_Assessment->Report

References

A Comparative Benchmarking of 5-Bromo-8-chloroisoquinoline: A Guide for Medicinal Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] The strategic introduction of halogen atoms onto this heterocyclic framework is a well-established methodology to modulate the physicochemical and pharmacological properties of these molecules, thereby influencing their potency, selectivity, and metabolic stability.[4] This guide provides an in-depth comparative analysis of 5-Bromo-8-chloroisoquinoline, a di-halogenated derivative, against other key isoquinoline analogues. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, supported by experimental data and protocols, to facilitate informed decisions in drug design and discovery programs.

The Isoquinoline Scaffold: A Versatile Template for Drug Discovery

The isoquinoline core, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[5] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The nitrogen atom in the isoquinoline ring system not only imparts basicity but also provides a key point for interaction with biological targets. Furthermore, the fused aromatic system offers a rigid scaffold that can be readily functionalized to optimize target engagement and pharmacokinetic properties.

The Significance of Halogenation in Modulating Bioactivity

Halogenation is a powerful tool in the medicinal chemist's arsenal. The introduction of halogen atoms, such as bromine and chlorine, can profoundly impact a molecule's lipophilicity, electronic distribution, and metabolic stability.[4] In the context of isoquinolines, halogen substituents can influence binding affinity to target proteins and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the electronegativity and size of the halogen can affect the electron density of the aromatic system, which in turn can modulate interactions with biological macromolecules.[4]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its drug-like characteristics. Here, we compare the calculated properties of this compound with its mono-halogenated and non-halogenated parent isoquinoline.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)
IsoquinolineC₉H₇N129.162.0912.89
5-BromoisoquinolineC₉H₆BrN208.062.8812.89
8-ChloroisoquinolineC₉H₆ClN163.602.6712.89
This compound C₉H₅BrClN 242.49 3.46 12.89

Data obtained from publicly available chemical databases.

This comparative table highlights how the sequential addition of halogen atoms systematically increases the molecular weight and lipophilicity (LogP) of the isoquinoline scaffold, while the topological polar surface area remains constant. The increased lipophilicity of this compound may enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and cellular uptake. However, it could also impact solubility and off-target effects, necessitating a careful balance in drug design.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from the parent isoquinoline molecule. A common synthetic route involves the sequential halogenation of the isoquinoline core.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 5-Bromoisoquinoline

  • To a solution of isoquinoline in a suitable solvent such as concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C).[6][7]

  • Stir the reaction mixture for a specified period to allow for complete bromination at the 5-position.

  • Quench the reaction by pouring it over ice and neutralize with a base (e.g., ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain 5-bromoisoquinoline.[8]

Step 2: Synthesis of this compound

  • Dissolve the 5-bromoisoquinoline obtained from Step 1 in concentrated sulfuric acid and cool the mixture to 0 °C.

  • Add N-chlorosuccinimide (NCS) portion-wise to the reaction mixture.[8]

  • Allow the reaction to warm to a higher temperature (e.g., 80 °C) and stir for a sufficient time to ensure chlorination at the 8-position.[8]

  • Work up the reaction mixture as described in Step 1 to isolate the final product, this compound.[8]

Diagram of the Synthetic Workflow:

SynthesisWorkflow Isoquinoline Isoquinoline Step1 Step 1: Bromination (NBS, H₂SO₄) Isoquinoline->Step1 Bromoisoquinoline 5-Bromoisoquinoline Step1->Bromoisoquinoline Step2 Step 2: Chlorination (NCS, H₂SO₄) Bromoisoquinoline->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic route for this compound.

Comparative Biological Activity: Insights from Structure-Activity Relationships

While direct comparative biological data for this compound is limited in the public domain, we can extrapolate its potential activities based on the well-documented structure-activity relationships (SAR) of related halogenated isoquinolines.

Anticancer Potential

Halogenated isoquinolines have emerged as promising candidates for anticancer drug development.[4] The position and nature of the halogen substituent can significantly influence their cytotoxic and antiproliferative activities. For example, studies on other halogenated isoquinolines have shown potent activity against various cancer cell lines. The di-halogenation pattern in this compound could potentially enhance its anticancer efficacy through several mechanisms, including:

  • Enhanced Lipophilicity: Facilitating passage through the cell membrane to reach intracellular targets.

  • Modulation of Kinase Inhibition: The electronic effects of the halogens could influence the binding affinity to the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

  • Induction of Apoptosis: Halogenated aromatic compounds have been shown to induce programmed cell death in cancer cells.

Anti-inflammatory Activity

Substituted isoquinolines have also been investigated for their potential as anti-inflammatory agents, particularly as inhibitors of tumor necrosis factor-alpha (TNF-α) production.[9] While some studies have indicated that certain ring substituents can lead to a loss of activity, the specific combination of a bromo and a chloro group at the 5 and 8 positions has not been extensively explored in this context.[9] Further investigation is warranted to determine the effect of this di-halogenation pattern on TNF-α inhibition and other inflammatory pathways.

Experimental Protocols for Comparative Biological Evaluation

To rigorously assess the therapeutic potential of this compound in comparison to other isoquinoline derivatives, a series of well-defined in vitro assays are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to evaluate the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and other comparator isoquinolines for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Diagram of the MTT Assay Workflow:

MTTWorkflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Treat Treat with Compounds (48-72h) SeedCells->Treat AddMTT Add MTT Reagent (2-4h incubation) Treat->AddMTT Solubilize Solubilize Formazan Crystals AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Values Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assay

Given the potential of isoquinolines to act as kinase inhibitors, a biochemical assay to screen for activity against a panel of relevant kinases is highly recommended.

Protocol:

  • Assay Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add this compound and comparator compounds at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound and determine the IC₅₀ values.

Conclusion and Future Directions

This compound represents a synthetically accessible and intriguing scaffold for further exploration in drug discovery. Its di-halogenated nature suggests potentially enhanced lipophilicity and unique electronic properties that could translate into potent biological activity. The comparative framework and experimental protocols provided in this guide offer a robust starting point for researchers to systematically evaluate its potential as an anticancer or anti-inflammatory agent.

Future studies should focus on a head-to-head comparison of this compound with a carefully selected panel of mono-halogenated and non-halogenated isoquinolines in a battery of in vitro and in vivo models. Such studies will be crucial in elucidating the specific contributions of the bromo and chloro substituents to the overall pharmacological profile and in guiding the rational design of next-generation isoquinoline-based therapeutics.

References

A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-8-chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of reproducible and reliable scientific advancement. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] When this scaffold is decorated with multiple halogen substituents, as in the case of 5-Bromo-8-chloroisoquinoline and its derivatives, the potential for positional isomerism necessitates a rigorous and multi-faceted analytical approach to ensure structural integrity.

This guide provides an in-depth comparison of the key analytical techniques required to validate the structure of this compound derivatives. We will delve into the "why" behind experimental choices, offering insights from a seasoned application scientist's perspective to ensure your protocols are not just followed, but understood. Our focus is on creating a self-validating system of analysis, where data from orthogonal techniques converge to provide an unassailable structural assignment.

The Imperative for Orthogonal Validation

The synthesis of polysubstituted aromatic systems can often yield a mixture of isomers. In the case of a bromo-chloro-isoquinoline, the precise placement of the bromine and chlorine atoms on the benzenoid ring is critical to its chemical and biological properties. Relying on a single analytical technique is fraught with peril. For instance, while ¹H NMR is powerful, overlapping signals or subtle differences in chemical shifts between isomers can lead to misinterpretation. Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction is not just best practice; it is essential for unambiguous structural elucidation.

An Integrated Workflow for Structural Validation

A logical and efficient workflow ensures that each analytical step builds upon the last, leading to a comprehensive and validated structural assignment.

G cluster_0 Initial Characterization cluster_1 In-depth Structural Elucidation cluster_2 Final Validation synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms Confirm Molecular Weight nmr_1d 1D NMR (¹H, ¹³C) synthesis->nmr_1d Initial Proton & Carbon Environment xray Single-Crystal X-ray Diffraction synthesis->xray Grow Crystals ms->nmr_1d Correlate Formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Resolve Ambiguities & Establish Connectivity final_structure Confirmed Structure of This compound Derivative nmr_2d->final_structure Definitive Connectivity xray->final_structure Absolute 3D Structure

Caption: Integrated workflow for the structural validation of this compound derivatives.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a substituted isoquinoline, a combination of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish their connectivity.

¹H NMR: A First Look at the Proton Environment

The ¹H NMR spectrum provides the initial overview of the proton environment. For a this compound core, we expect to see signals in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.

Comparative ¹H NMR Data of Isoquinoline Derivatives (in CDCl₃)

PositionIsoquinoline[2]5-Bromo-isoquinoline (Predicted)This compound (Predicted)
H-19.22~9.3~9.4
H-37.58~7.6~7.7
H-48.50~8.6~8.7
H-57.80--
H-67.62~7.8~8.0 (doublet)
H-77.70~8.2~7.9 (doublet)
H-8-~8.0-

Note: Predicted values are based on additive effects of substituents and data from similar compounds.

Expertise in Action: Why Predictions Matter Predicting chemical shifts before analyzing the spectrum is a crucial step. It forces you to think critically about the electronic effects of the substituents and provides a hypothesis to test against your experimental data. Discrepancies between predicted and observed shifts can often highlight interesting electronic phenomena or even suggest an incorrect structural assignment.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, these spectra are acquired with proton decoupling, resulting in singlets for each carbon.

Comparative ¹³C NMR Data of Isoquinoline Derivatives (in CDCl₃)

PositionIsoquinoline[2]5-Bromo-isoquinoline (Predicted)This compound (Predicted)
C-1152.7~153~154
C-3120.6~121~122
C-4143.2~144~145
C-4a128.8~130~131
C-5127.5~118 (C-Br)~119 (C-Br)
C-6130.4~132~135
C-7127.0~136~130
C-8126.5~129~128 (C-Cl)
C-8a135.7~137~138

Trustworthiness through Self-Validation: Notice the predicted upfield shift for the carbons directly attached to the halogens (C-5 and C-8). This "heavy atom effect" is a characteristic feature and serves as an internal validation point when interpreting the spectrum.[3]

2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. For a definitive structural assignment of this compound, the following 2D experiments are indispensable.[4]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity of the protons on the isoquinoline rings.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the entire molecule, especially for identifying the positions of quaternary carbons and the substituents.

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation cluster_2 Structural Information H1_NMR ¹H NMR Signals COSY COSY (¹H-¹H) H1_NMR->COSY HSQC HSQC (¹H-¹³C one-bond) H1_NMR->HSQC HMBC HMBC (¹H-¹³C multiple-bond) H1_NMR->HMBC C13_NMR ¹³C NMR Signals C13_NMR->HSQC C13_NMR->HMBC proton_connectivity Proton Connectivity COSY->proton_connectivity direct_attachment Direct C-H Attachment HSQC->direct_attachment long_range_connectivity Long-Range C-H Connectivity (Quaternary Carbons, Substituent Positions) HMBC->long_range_connectivity

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6]

  • 1D ¹H Spectrum: Acquire a standard ¹H spectrum to check for sample purity and to determine the spectral width for subsequent experiments.[5]

  • 1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.[7]

  • 2D COSY: Use a standard COSY pulse sequence. The number of increments in the indirect dimension should be sufficient to resolve the couplings (e.g., 256-512).[5]

  • 2D HSQC: Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

  • 2D HMBC: Use a standard HMBC pulse sequence optimized for long-range couplings (typically 4-10 Hz). This will reveal correlations over 2-3 bonds.

Part 2: High-Resolution Mass Spectrometry (HRMS) - The Molecular Formula Gatekeeper

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. This is a critical step in validating that the synthesized compound has the correct molecular formula.[8]

The Isotopic Signature: A Halogen's Telltale Heart

A key feature of mass spectrometry for halogenated compounds is the characteristic isotopic pattern. Bromine has two abundant isotopes (⁷⁹Br, ~50.5% and ⁸¹Br, ~49.5%), and chlorine has two (³⁵Cl, ~75.8% and ³⁷Cl, ~24.2%). For this compound (C₉H₅BrClN), the presence of one bromine and one chlorine atom will result in a distinctive isotopic cluster for the molecular ion.[9]

Expected Isotopic Pattern for [M]+ of C₉H₅BrClN

IonCalculated m/zRelative Abundance
[C₉H₅⁷⁹Br³⁵ClN]⁺240.9294100%
[C₉H₅⁸¹Br³⁵ClN]⁺242.9273~97.9%
[C₉H₅⁷⁹Br³⁷ClN]⁺242.9264~32.8%
[C₉H₅⁸¹Br³⁷ClN]⁺244.9243~32.1%

The combined M+2 peak will have an intensity of approximately 130.7% relative to the M peak.

Expertise in Action: Beyond the Molecular Ion Tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the molecular ion.[10] For isoquinoline alkaloids, characteristic fragmentation patterns, such as losses of small molecules or cleavage of the ring system, can provide further evidence for the core structure.[11]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).[12]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass resolution is high enough (>10,000) to allow for accurate mass measurement and determination of the elemental composition.

  • Data Analysis: Compare the measured m/z of the molecular ion with the theoretical value for C₉H₅BrClN. The mass error should be less than 5 ppm. Analyze the isotopic pattern and compare it to the theoretical distribution for a compound containing one bromine and one chlorine atom.

Part 3: Single-Crystal X-ray Diffraction - The Ultimate Arbiter

While NMR and MS provide a detailed picture of the molecule's connectivity and composition, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[13] It is the only technique that can definitively distinguish between positional isomers if suitable crystals can be obtained.[14]

From Solution to Solid: The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging part of this analysis. The choice of solvent system and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

  • Vapor Diffusion: A solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container with a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, causing the compound to crystallize.[15]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvents.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the this compound derivative using an appropriate technique. Crystals should be well-formed and of a suitable size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[16]

  • Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[17]

The Power of Certainty: The output of a successful X-ray crystal structure analysis is a 3D model of the molecule, confirming the connectivity and the precise positions of the bromo and chloro substituents on the isoquinoline ring. This provides irrefutable evidence for the structure, validating the conclusions drawn from NMR and MS data.

Conclusion

The structural validation of this compound derivatives is a task that demands a rigorous, multi-technique approach. By integrating the insights from 1D and 2D NMR, the precise mass and isotopic information from HRMS, and the definitive 3D structure from single-crystal X-ray diffraction, researchers can have the utmost confidence in their results. This guide provides the framework and the detailed protocols to achieve this level of certainty, ensuring that the foundational data for any subsequent research or drug development program is sound, reliable, and authoritative.

References

Introduction: The Critical Role of a Well-Defined Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Standards of 5-Bromo-8-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern makes it a valuable intermediate for developing novel pharmaceutical agents, where the biological activity is often closely tied to its precise structure.[1][2] In any research or drug development pipeline, the reliability of experimental data is paramount. This begins with the unambiguous characterization of the starting materials. An analytical standard is not merely a bottle of chemical; it is a baseline of truth against which all subsequent measurements are made.

This guide provides a comprehensive comparison of analytical methodologies to establish a robust, verifiable, and trustworthy analytical standard for this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring that the described framework is a self-validating system for confirming identity, purity, and stability.

Defining the Analytical Standard: Beyond Simple Purity

In the context of pharmaceutical development, an analytical standard must be defined by more than just a percentage purity. A true standard possesses comprehensively characterized properties, including identity, strength, quality, and purity. While commercially available this compound is often sold at purities of 98% or higher, it is crucial to differentiate between a reagent and a standard.[2]

A Certified Reference Material (CRM), manufactured under ISO 17034 and characterized in an ISO/IEC 17025 accredited laboratory, represents the pinnacle of analytical standards.[3] However, when a CRM is unavailable, a well-characterized in-house primary standard is essential. The qualification of such a standard involves the orthogonal validation of its properties using multiple analytical techniques.[4]

Logical Framework for Standard Qualification

The following diagram illustrates the workflow for qualifying an in-house analytical standard, emphasizing the use of orthogonal methods to ensure data integrity.

NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (High Resolution) NMR->MS Confirms Mass FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV (Primary Assay) Qualified_Standard Qualified Analytical Standard GCMS GC-MS (Volatile/Thermal Impurities) HPLC->GCMS Orthogonal Check LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Identify Peaks MP Melting Point TGA Thermogravimetric Analysis MP->TGA Thermal Properties Stability ICH Stability Study TGA->Stability Degradation Profile Stability->Qualified_Standard G start What is the Analytical Goal? q_identity Confirm Molecular Structure? start->q_identity q_purity Determine Purity / Impurities? start->q_purity q_physchem Assess Physicochemical Properties? start->q_physchem ans_nmr NMR (¹H, ¹³C) Primary Structure q_identity->ans_nmr Yes ans_hrms High-Resolution MS Elemental Composition q_identity->ans_hrms Yes ans_ftir FTIR Functional Groups q_identity->ans_ftir Yes ans_hplc HPLC-UV Quantitative Purity q_purity->ans_hplc Yes ans_gcms GC-MS Volatile Impurities q_purity->ans_gcms Yes ans_lcms LC-MS/MS Impurity Identification q_purity->ans_lcms Yes ans_mp Melting Point Identity & Purity Indicator q_physchem->ans_mp Yes ans_stability Stability Study Shelf-life & Degradants q_physchem->ans_stability Yes

References

A Comparative Spectroscopic Guide to 5-Bromo-8-chloroisoquinoline: Elucidating Structure Through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of 5-Bromo-8-chloroisoquinoline, a halogenated heterocyclic compound of significant interest as an intermediate in pharmaceutical and chemical synthesis.[1][2] We will dissect its structural features using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To provide a richer context and highlight the subtle yet critical influence of substituent positioning, we will compare its spectral data with those of structurally related compounds: the isomeric 8-Bromo-5-chloroquinoline and the regioisomeric 7-Bromo-1-chloroisoquinoline . This comparative framework is designed to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify and characterize these and similar complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each nucleus. For a substituted heteroaromatic system like this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.5 ppm for isoquinolines) is particularly informative. The chemical shifts are governed by the inductive effects of the electronegative halogen and nitrogen atoms and the anisotropic effects of the aromatic rings.[3][4]

Table 1: Comparative ¹H NMR Data (Predicted for this compound, with reference data for analogs)

Compound H1 H3 H4 H6 H7
This compound ~9.4 (s)~8.6 (d)~7.8 (d)~7.9 (d)~7.6 (d)
7-Bromo-1-chloroisoquinoline -8.13 (d)7.65 (d)8.28 (s)-
8-Bromo-5-chloroquinoline -8.6 (dd)7.5 (dd)7.7 (d)7.9 (d)

Data for analogs sourced from references.[5][6]

Interpretation and Causality:

  • H1 of this compound: This proton is adjacent to the nitrogen atom and is significantly deshielded, expected to appear at a very low field (~9.4 ppm). Its singlet nature arises from the lack of adjacent protons for coupling.

  • H3 and H4: These protons form a classic AB spin system, appearing as doublets with a typical ortho coupling constant (J ≈ 5-6 Hz). H3 is further downfield than H4 due to its closer proximity to the electron-withdrawing nitrogen.

  • H6 and H7: These protons on the carbocyclic ring also form an AB system (J ≈ 8-9 Hz). The precise chemical shifts are influenced by the halogens. The proton at H7, situated between two halogens (ortho to Br, meta to Cl), would experience significant deshielding. The proton at H6 would be primarily influenced by the ortho chlorine. Distinguishing between these signals often requires 2D NMR techniques like COSY and NOESY.

  • Comparative Insights: In 7-Bromo-1-chloroisoquinoline , the absence of a proton at H1 and the presence of a singlet for H6 are key differentiators.[5] For 8-Bromo-5-chloroquinoline , the quinoline core changes the entire electronic landscape, leading to different chemical shifts and coupling patterns, most notably the absence of the characteristic H1 singlet of the isoquinoline.[6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Halogen substitution has a profound and predictable impact on chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C1~152Adjacent to N, deshielded.
C3~144Adjacent to N, deshielded.
C4~121Standard aromatic C-H.
C4a~135Quaternary carbon, junction.
C5~120ipso-Carbon attached to Br, shielded by heavy atom effect.
C6~130Influenced by adjacent halogens.
C7~128Influenced by adjacent halogens.
C8~134ipso-Carbon attached to Cl, deshielded.
C8a~128Quaternary carbon, junction.

Interpretation and Causality:

  • Carbons bonded to Halogens (C5, C8): The carbon attached to chlorine (C8) is expected to be deshielded due to chlorine's high electronegativity. Conversely, the carbon attached to bromine (C5) may appear more upfield than expected due to the "heavy atom effect," a shielding phenomenon.

  • Carbons adjacent to Nitrogen (C1, C3): These carbons are significantly deshielded and appear at the lowest field strengths, a characteristic feature of aza-aromatic systems.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from the aromatic ring system and the carbon-halogen bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Table 3: Key IR Absorption Frequencies for Halogenated Isoquinolines

Frequency Range (cm⁻¹) Vibration Type Expected Intensity
3100-3000Aromatic C-H StretchMedium to Weak
1620-1580C=N Ring StretchMedium
1580-1450C=C Aromatic Ring StretchMedium to Strong (multiple bands)
900-670Aromatic C-H Out-of-Plane BendStrong
800-700C-Cl StretchStrong
690-515C-Br StretchStrong

Interpretation and Causality:

  • Aromatic Vibrations: The absorptions between 1620-1450 cm⁻¹ are characteristic of the isoquinoline ring system.[8] The specific pattern of these bands can be a useful fingerprint.

  • C-H Bending: The strong absorptions in the 900-670 cm⁻¹ region are due to C-H out-of-plane bending. The exact positions of these bands are highly diagnostic of the substitution pattern on the aromatic rings.[9][10]

  • Carbon-Halogen Stretches: The presence of strong bands in the lower frequency "fingerprint" region corresponding to C-Cl (around 750 cm⁻¹) and C-Br (around 600 cm⁻¹) stretches provides direct evidence for halogenation.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize an appropriate ionization method. Electrospray Ionization (ESI) is common for generating a protonated molecule [M+H]⁺, while Electron Ionization (EI) provides more extensive fragmentation.[11][12]

  • Analysis: Detect the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Data Analysis and Interpretation
  • Molecular Ion Peak: The molecular weight of this compound is 242.50 g/mol .[1] Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a characteristic cluster of peaks:

    • M⁺: (C₉H₅⁷⁹Br³⁵ClN) - Base peak in the cluster.

    • [M+2]⁺: Contributions from C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN. This peak will be very intense, nearly 130% of the M⁺ peak.

    • [M+4]⁺: (C₉H₅⁸¹Br³⁷ClN) - This peak will be prominent, around 42% of the M⁺ peak. This unique isotopic signature is definitive proof of a molecule containing one bromine and one chlorine atom.

  • Key Fragmentation Pathways: The fragmentation of isoquinoline alkaloids often involves losses of substituents or cleavage of the ring system.[13][14] For this compound, logical fragmentation steps would include the sequential loss of the halogen atoms and the expulsion of small, stable neutral molecules like HCN.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound (EI)

m/z (approx.) Proposed Fragment Identity Notes
241/243/245[M]⁺Molecular ion cluster.
206/208[M - Cl]⁺Loss of a chlorine radical.
162/164[M - Br]⁺Loss of a bromine radical.
127[M - Br - Cl]⁺Loss of both halogen radicals.
100[C₈H₄]⁺Fragment from ring cleavage after loss of HCN.

Visualizing the Analytical Process

To ensure robust and reproducible results, a systematic workflow is essential. The following diagram outlines the logical progression from sample receipt to final structural confirmation.

G cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_interp Data Interpretation & Confirmation Sample Sample of this compound Prep Sample Preparation (Solvation/Pelleting) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Assign Signals (Shifts, Couplings) NMR->NMR_Data IR_Data Identify Functional Groups (C-H, C=C, C-X) IR->IR_Data MS_Data Confirm MW & Analyze (Isotopes, Fragments) MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Overall workflow for the spectroscopic analysis of this compound.

Visualizing Mass Spectrometry Fragmentation

The fragmentation pattern provides a structural fingerprint. The diagram below illustrates the most probable initial fragmentation steps for the molecular ion.

Fragmentation M C₉H₅BrClN⁺˙ m/z 241/243/245 M_Cl [M - Cl]⁺ m/z 206/208 M->M_Cl - Cl• M_Br [M - Br]⁺ m/z 162/164 M->M_Br - Br• M_Br_Cl [M - Br - Cl]⁺ m/z 127 M_Cl->M_Br_Cl - Br• M_Br->M_Br_Cl - Cl•

References

A Comparative Guide to the Purity Assessment of 5-Bromo-8-chloroisoquinoline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 5-Bromo-8-chloroisoquinoline is a crucial heterocyclic building block in the synthesis of various biologically active compounds.[1] Its purity can significantly impact the efficacy and safety of the final drug product. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, grounded in established scientific principles and regulatory expectations.

The development and validation of analytical procedures are critical components of ensuring reliable and scientifically sound data in the pharmaceutical industry.[2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to provide a framework for selecting an optimal HPLC method for purity determination.[3][4]

Understanding the Analyte: this compound

This compound is a halogenated derivative of isoquinoline, presenting as a white to off-white crystalline powder.[5] Its chemical structure, featuring an aromatic isoquinoline core with bromo and chloro substituents, dictates its chromatographic behavior. The compound is characterized by its hydrophobicity and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with limited solubility in water.[1][5] This inherent hydrophobicity makes reversed-phase HPLC (RP-HPLC) the most suitable analytical approach.[6][7]

The UV spectrum of the quinoline ring system, a component of the isoquinoline structure, typically exhibits strong absorbance in the UV region, making UV detection a sensitive and appropriate choice for HPLC analysis.[8]

Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is a critical parameter in HPLC method development as it governs the selectivity of the separation.[9] Here, we compare two reversed-phase columns with different selectivities for the analysis of this compound and its potential impurities.

Method A: The Industry Standard - C18 (Octadecyl Silane) Column

The C18 column is the most widely used stationary phase in reversed-phase chromatography due to its high hydrophobicity and broad applicability.[10] It separates analytes primarily based on their hydrophobic interactions with the long alkyl chains.

Method B: An Alternative Selectivity - Phenyl-Hexyl Column

The Phenyl-Hexyl column offers a mixed-mode separation mechanism. It provides hydrophobic interactions via the hexyl chains and π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.[11] This alternative selectivity can be advantageous for separating compounds with similar hydrophobicity but different aromatic character.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis, as mandated by regulatory guidelines.[12][13]

Sample Preparation:

Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 10 mL volumetric flask using a 1:1 (v/v) mixture of acetonitrile and water as the diluent to achieve a final concentration of 1 mg/mL.

Method A: C18 Protocol

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method B: Phenyl-Hexyl Protocol

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 35% B

    • 5-20 min: 35% to 75% B

    • 20-25 min: 75% B

    • 25-26 min: 75% to 35% B

    • 26-30 min: 35% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

System Suitability Test (SST):

Before sample analysis, inject a standard solution of this compound five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (T): Not more than 2.0 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

  • Theoretical Plates (N): Not less than 2000 for the main peak.

These criteria are in line with the general requirements for system suitability outlined in the USP General Chapter <621>.[12][14]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting SamplePrep Sample Weighing & Dissolution (1 mg/mL in ACN/H2O) SST System Suitability Test (5 Injections of Standard) SamplePrep->SST StandardPrep Standard Preparation StandardPrep->SST SampleAnalysis Sample Injection SST->SampleAnalysis If SST Passes Integration Peak Integration SampleAnalysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Generation Calculation->Report

References

A Senior Application Scientist's Guide to Differentiating Substituted Isoquinoline Isomers via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of substituted isoquinoline isomers is a critical yet often challenging analytical task. These isomers, sharing the same molecular formula and weight, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate them is paramount for ensuring drug safety, efficacy, and intellectual property protection. This guide provides an in-depth comparison of mass spectrometry-based techniques for the robust differentiation of substituted isoquinoline isomers, grounded in experimental data and field-proven insights.

The Challenge: Identical Masses, Divergent Bioactivities

Constitutional isomers of substituted isoquinolines, where functional groups are attached at different positions on the isoquinoline core, often yield identical or nearly identical mass spectra under standard, full-scan mass spectrometry conditions. This is because they possess the same elemental composition and, therefore, the same monoisotopic mass. The analytical challenge lies in devising methodologies that can probe the subtle structural differences and translate them into distinct, measurable signals.

Tandem Mass Spectrometry (MS/MS): A Foundational Approach

Tandem mass spectrometry, particularly Collision-Induced Dissociation (CID), is a cornerstone technique for isomer differentiation.[1][2] By isolating the protonated molecular ion ([M+H]+) and subjecting it to energetic collisions with an inert gas, characteristic fragmentation patterns are generated that can serve as structural fingerprints.

The Causality Behind Fragmentation: Why It Works

The fragmentation pathways of substituted isoquinolines in CID are governed by the stability of the resulting fragment ions and the energetic favorability of bond cleavages. The position of substituents on the isoquinoline ring significantly influences electron density distribution and bond strengths, leading to quantitative differences in the abundance of fragment ions. For instance, a comprehensive study on the fragmentation behaviors of 66 isoquinoline alkaloids demonstrated that the presence and location of substituents dictate the primary fragmentation routes.[3][4][5]

A key fragmentation pathway for many isoquinoline alkaloids involves the loss of groups attached to the nitrogen atom.[3][4][5] However, the relative abundance of these and other fragment ions can vary significantly between isomers. A study on the differentiation of quinolinyl- and isoquinolinyl-substituted synthetic cannabinoids found that while the major product ion was the same for all isomers, their relative intensities differed, enabling their differentiation.[6][7][8] This principle is often the key to distinguishing positional isomers.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) using Collision-Induced Dissociation (CID)
  • Sample Preparation: Prepare individual isomer standards and a mixture of the isomers at a concentration of 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a triple quadrupole or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion and Ionization: Infuse the samples directly into the ESI source at a flow rate of 5-10 µL/min. Optimize source parameters (e.g., capillary voltage, source temperature) to achieve a stable and robust signal for the protonated molecule [M+H]+.

  • MS1 Scan: Acquire a full scan MS spectrum to confirm the m/z of the precursor ion.

  • Product Ion Scan (MS/MS):

    • Select the [M+H]+ ion as the precursor ion in the first mass analyzer (Q1).

    • Introduce a collision gas (typically argon or nitrogen) into the collision cell (q2).

    • Apply a range of collision energies (e.g., in 5-10 eV steps) to induce fragmentation. The optimal collision energy will vary depending on the specific isomers and instrument.

    • Scan the third mass analyzer (Q3) or the TOF analyzer to detect the resulting product ions.

  • Data Analysis: Compare the product ion spectra of the different isomers. Focus on the relative intensities of the fragment ions. A recent statistical framework has been developed to confidently identify isomers by focusing on differences in peak intensity, even when no unique fragments are generated.[9][10][11]

Visualization of the Tandem MS Workflow

Tandem_MS_Workflow cluster_source Ion Source (ESI) cluster_ms Mass Spectrometer Sample Sample Infusion Ionization Ionization [M+H]+ Sample->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 q2 q2: Collision Cell (CID with Gas) Q1->q2 Isolation Q3 Q3: Product Ion Analysis q2->Q3 Fragmentation Detector Detector Q3->Detector MS/MS Spectrum MS/MS Spectrum Detector->MS/MS Spectrum

Caption: Workflow for isomer differentiation using tandem mass spectrometry.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Adding a New Dimension of Separation

For isomers that yield very similar fragmentation patterns, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers a powerful solution.[12][13][14] This technique separates ions based on their size, shape, and charge in the gas phase.[15] Isomers with different three-dimensional structures will have different rotationally averaged collision cross-sections (CCS), causing them to drift through a gas-filled cell at different rates.[16]

The Causality Behind Ion Mobility Separation: Shape Matters

Even subtle differences in the position of a substituent can alter the overall shape of the isoquinoline isomer. This change in conformation affects how the ion interacts with the drift gas molecules, leading to a measurable difference in its drift time. This allows for the separation of isomers that are indistinguishable by mass alone. The coupling of IMS with MS provides a two-dimensional separation, significantly enhancing peak capacity and analytical confidence.[12][13]

Experimental Protocol: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
  • Sample Preparation and Ionization: Prepare and ionize samples as described in the tandem MS protocol.

  • Instrumentation: Utilize an IMS-MS instrument, such as a drift tube (DTIMS), traveling wave (TWIMS), or trapped ion mobility spectrometry (TIMS) system coupled to a mass analyzer.

  • Ion Mobility Separation:

    • Introduce the ionized isomers into the ion mobility cell.

    • Apply an electric field to drive the ions through the cell, which is filled with a neutral buffer gas (e.g., nitrogen or helium).

    • Ions will separate based on their CCS.

  • Mass Analysis: The mobility-separated ions are then introduced into the mass analyzer for m/z measurement.

  • Data Analysis: The data is visualized as a two-dimensional plot of drift time (or CCS) versus m/z. Isomers will appear at the same m/z but with different drift times. Compare the experimental CCS values of your samples to those of reference standards or theoretical calculations for confident identification.

Visualization of the IMS-MS Workflow

IMS_MS_Workflow cluster_source Ion Source (ESI) cluster_ims_ms IMS-MS Instrument Sample Sample Infusion Ionization Ionization [M+H]+ Sample->Ionization IMS_Cell Ion Mobility Cell (Separation by Shape/CCS) Ionization->IMS_Cell MS_Analyzer Mass Analyzer (m/z Measurement) IMS_Cell->MS_Analyzer Detector Detector MS_Analyzer->Detector 2D Plot\n(Drift Time vs. m/z) 2D Plot (Drift Time vs. m/z) Detector->2D Plot\n(Drift Time vs. m/z)

Caption: Workflow for isomer separation using Ion Mobility-MS.

Comparative Analysis: Tandem MS vs. IMS-MS

FeatureTandem Mass Spectrometry (MS/MS)Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Principle of Separation Differences in bond stabilities leading to unique or quantitatively different fragmentation patterns.Differences in 3D structure (Collision Cross-Section, CCS).[15][16]
Primary Application Differentiating isomers with distinct fragmentation pathways or significant differences in fragment ion abundances.[6][7][8]Separating isomers with very similar or identical fragmentation patterns, including constitutional and stereoisomers.[12][14]
Data Output Product ion spectrum (Intensity vs. m/z).2D plot of drift time/CCS vs. m/z.
Strengths Widely available instrumentation; provides detailed structural information through fragmentation.Provides an orthogonal dimension of separation; can resolve co-eluting isomers; CCS values provide an additional, unique molecular identifier.[13]
Limitations May not differentiate isomers with very similar fragmentation energetics.Instrumentation is less common than standard tandem MS; CCS databases are still growing.
Best Suited For Initial screening and differentiation of constitutional isomers with clear differences in substituent positions.Challenging separations where fragmentation data is ambiguous; analysis of complex mixtures containing multiple isomers.[13]

Conclusion: A Multi-faceted Approach for Confident Isomer Assignment

The differentiation of substituted isoquinoline isomers by mass spectrometry is a solvable, albeit complex, challenge. Tandem MS, particularly with a focus on the relative abundances of fragment ions, serves as a robust and widely accessible first-line approach. For cases where fragmentation patterns are too similar, IMS-MS provides an invaluable orthogonal separation based on the molecule's three-dimensional structure.

For drug development professionals, employing a combination of these techniques provides the highest level of confidence in structural elucidation. The choice of methodology should be guided by the specific isomeric challenge at hand. By understanding the underlying principles of these powerful mass spectrometric techniques, researchers can confidently navigate the complexities of isoquinoline isomer analysis, ensuring the development of safe and effective therapeutics.

References

Cross-reactivity studies of 5-Bromo-8-chloroisoquinoline analogs

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by diving deep into Google searches. My focus is on 5-Bromo-8-chloroisoquinoline analogs. I'm prioritizing finding information about their known targets, how they work, and if there's any data showing cross-reactivity with other things. This groundwork will inform the next steps.

Outlining the Research Plan

I've got the data gathering phase underway and am moving on to outlining the research plan. I'm focusing on kinome scanning, cellular thermal shift assays, and enzymatic assays to figure out specificity and cross-reactivity. I'm also looking for trusted sources like journal articles and guidelines to make sure everything's solid.

Formulating a Structure

I'm now shifting gears to structure the comparison guide. I'm starting by establishing a clear framework. First, I'll introduce why cross-reactivity matters. Then, I'll describe the this compound analogs and their targets. After, I will compare the analogs with data on potency and selectivity in tables. I'm also preparing sections for protocols, diagrams, citations, and a reference list.

Beginning the Search

I've made great progress! The initial search revealed that isoquinoline-based compounds are a hot topic in drug discovery, boasting many bioactivities. I've uncovered their significance, especially in areas like anticancer and anti-inflammatory research.

Refining the Focus

Now, I'm digging deeper into the kinase inhibition capabilities of isoquinoline analogs. It seems like PKA, MLCK, and PKC are frequently mentioned targets. Synthesizing existing info, I need to pinpoint which kinases are primary targets for halogenated isoquinolines. Cross-reactivity data is the missing piece, so I'm actively searching for experimental protocols that assess this. The overall goal is to build a detailed guide, and I need concrete data to start that process.

Gathering Assay Methods

I've been immersed in the methodologies for evaluating kinase inhibitor cross-reactivity, drawing heavily from the search results. I now have a solid understanding of several experimental assays, notably Kinome scanning, specifically KINOMEscan. I'm exploring the specific strengths and limitations of each method.

Focusing On Specific Kinases

I've significantly expanded my understanding of cross-reactivity assessment methods and feel confident in several key assays, including KINOMEscan and CETSA. While I have a good overview, a crucial gap remains: specific data on this compound analogs. My next step involves targeted searches for publications detailing kinase profiles of halogenated isoquinolines or evidence suggesting specific targets.

Targeting Isoquinoline Profiles

My dive into kinase inhibitor cross-reactivity assessment methods is deepening. I now have comprehensive details on diverse assays, including Kinome scanning (like KINOMEscan and HotSpot), CETSA, and various enzymatic assay formats. I also learned about interpreting selectivity data and the value of using multiple assay types. However, I still need information about the specific targets and cross-reactivity profiles of this compound analogs. I'm focusing on searching for publications profiling halogenated isoquinolines against kinase panels or studying their effects on specific kinase families modulated by isoquinoline scaffolds.

Delving Deeper into Research

I'm making progress, though the final pieces aren't quite assembled. Searches have turned up essential data, yet a holistic view for a precise comparison is elusive. A study on pyrazolo[3,4-g]isoquinolines reveals that substituting the 8-position, especially with bromine, may hinder Has inhibition.

Formulating the Guide Structure

Now I'm ready to organize my approach. While data on this compound analogs' kinome-wide profiling is absent, I've gathered plenty. I can propose a hypothetical cross-reactivity profile, grounded in the knowledge that 8-position halogenation of pyrazolo[3,4-g]isoquinolines impacts kinase inhibition. I'll outline established methods to test my hypothesis. With that done, I can start building the framework of the guide.

Constructing a Hypothesis

I'm now in a position to form a testable hypothesis. While the data isn't directly available for this compound analogs' kinome profile, I have enough evidence from similar compounds. I will use the known influence of 8-position halogenation in pyrazolo[3,4-g]isoquinolines to propose a likely cross-reactivity profile. I'll then outline robust experimental methods to confirm or refute my predictions. With this approach, the guide's structure will finally start to take shape.

Benchmarking the Efficacy of Halogenated Isoquinoline-Derived Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] Its rigid bicyclic structure provides an excellent scaffold for designing molecules that can fit into the active sites of enzymes, making it a focal point in the development of targeted therapies. Among the most promising applications for isoquinoline derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3]

Halogenation of the isoquinoline ring, particularly with bromine and chlorine, has emerged as a key strategy to modulate the compound's lipophilicity and electronic properties.[4] These modifications can significantly enhance binding affinity and selectivity for target kinases, thereby improving therapeutic potential. While specific efficacy data for derivatives of 5-Bromo-8-chloroisoquinoline are not extensively documented in public literature, the broader class of halogenated quinolines and isoquinolines has been widely explored. This guide provides a comprehensive framework for benchmarking the efficacy of such compounds, using representative examples from the literature to illustrate the experimental workflows and data analysis required for rigorous preclinical evaluation. We will compare these compounds against established kinase inhibitors to provide a clear performance benchmark for researchers in drug discovery.

Compound Classes Under Evaluation

For this guide, we will focus on a representative class of halogenated isoquinoline/quinoline derivatives investigated for their anticancer properties, specifically as kinase inhibitors.

  • Compound Class A: Bromo-substituted Quinolines. As representative examples, we will consider derivatives of bromo-substituted 8-hydroxyquinolines, which have demonstrated potent antiproliferative activity against various cancer cell lines, including C6 (rat brain tumor) and HeLa (human cervix carcinoma), with IC50 values in the low microgram per milliliter range.[5] The mechanism for some of these compounds involves the inhibition of Topoisomerase I, an enzyme critical for DNA replication.[5]

  • Compound Class B: Chloro-substituted Quinazolines. As a closely related and well-studied scaffold, we will include 4-anilino-quinazoline derivatives. The quinazoline core is a favorable scaffold for developing Epidermal Growth Factor Receptor (EGFR) inhibitors.[3] Specific chloro-substituted derivatives have shown potent, low nanomolar inhibitory activity against EGFR and have demonstrated significant antiproliferative effects on cancer cell lines like A549 (lung cancer).[3]

  • Benchmark Compound: Lapatinib. A well-established, FDA-approved dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[6] Its known potency and clinical relevance provide a robust benchmark for evaluating novel compounds.

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough evaluation, progressing from broad cytotoxicity screening to specific target engagement and downstream pathway analysis.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Specific Activity cluster_2 Tier 3: Cellular Mechanism of Action a Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) c Determine IC50 Values a->c b Select Multiple Cancer Cell Lines (e.g., A549, HeLa, SKBR3) b->a d In Vitro Kinase Assay (e.g., LanthaScreen™, Mobility Shift) c->d Active Compounds Advance e Determine Kinase IC50 (e.g., EGFR, HER2, VEGFR2) d->e f Assess Kinase Selectivity e->f g Target Engagement Assay (e.g., NanoBRET™) e->g Potent Inhibitors Advance h Western Blot Analysis (Phospho-protein levels) e->h Potent Inhibitors Advance i Confirm On-Target Effect in Cells g->i h->i

Caption: A tiered experimental workflow for evaluating novel kinase inhibitors.

Tier 1: Assessing General Cytotoxicity

The initial step is to determine the concentration-dependent effect of the compounds on the viability and proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.

Rationale: This assay provides a quantitative measure of a compound's overall potency in killing or inhibiting the growth of cancer cells. The half-maximal inhibitory concentration (IC50) value is a key metric for comparing the potency of different compounds.[3] By screening against a panel of cell lines with known kinase expression profiles (e.g., EGFR-overexpressing A549, HER2-dependent SKBR3), we can generate initial hypotheses about the compounds' potential targets.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the benchmark inhibitor (Lapatinib) in complete culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO at the same concentration used for the compounds).

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT salt into purple formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.

Tier 2: Quantifying Target-Specific Inhibition

Once cytotoxic activity is confirmed, the next crucial step is to determine if this effect is due to the inhibition of the intended kinase target.

Rationale: Cell death can be induced by various off-target effects. An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of a specific purified kinase.[8] This allows for the determination of a target-specific IC50 value and helps assess selectivity by testing against a panel of different kinases.[4][9]

Detailed Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift Assay Example)

  • Reaction Setup: In a multi-well plate, combine the purified kinase (e.g., recombinant EGFR or HER2), a fluorescently labeled peptide substrate, and ATP at a concentration near its physiological Km value.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control (Lapatinib) and a negative control (vehicle).

  • Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Separation and Detection: Stop the reaction. The phosphorylated product and the unphosphorylated substrate will have different charges. Apply the reaction mixture to a microfluidic chip and separate the substrate and product via capillary electrophoresis based on their mobility.

  • Data Analysis: Quantify the amount of phosphorylated product by measuring fluorescence. Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.[9]

Tier 3: Confirming Cellular Mechanism of Action

The final step is to verify that the compound engages its target within the complex environment of a living cell and inhibits the downstream signaling pathway.

Rationale: A compound may potently inhibit a purified enzyme but fail to be effective in a cellular context due to poor cell permeability, rapid metabolism, or efflux. Target engagement assays confirm that the compound binds to its intended kinase inside live cells.[5][10] Western blotting for phosphorylated downstream proteins (e.g., phospho-Akt, phospho-ERK) provides definitive evidence that the kinase's signaling function has been blocked.[11]

Detailed Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.[11]

  • Stimulation and Inhibition: Pre-treat the cells with various concentrations of the test compounds or Lapatinib for 1-2 hours. Then, stimulate the cells with a growth factor (e.g., EGF for EGFR) for 10-15 minutes to activate the signaling pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-PAGE.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-EGFR, anti-phospho-Akt).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Re-probe the same membrane with an antibody for the total protein (e.g., anti-total-EGFR) to confirm equal loading. Quantify the band intensities using densitometry software to determine the reduction in protein phosphorylation.

Comparative Data Analysis

Summarizing the quantitative data in a structured table is essential for a clear comparison of efficacy and selectivity.

Compound/DrugCell Viability IC50 (A549 cells, µM)Kinase Inhibition IC50 (EGFR, nM)Kinase Inhibition IC50 (HER2, nM)Selectivity Ratio (EGFR/HER2)
Compound A-1 Hypothetical DataHypothetical DataHypothetical DataCalculated
Compound B-1 Hypothetical DataHypothetical DataHypothetical DataCalculated
Lapatinib Literature Value~10.2~9.8~1.04

Note: Data should be populated with actual experimental results. Lapatinib values are representative.

Structure-Activity Relationship (SAR) and Signaling Context

The data gathered from these experiments allows for the elucidation of structure-activity relationships. For instance, studies on quinazoline derivatives have shown that halogen substitutions (chloro, bromo) at specific positions on the aniline ring can significantly enhance binding to the EGFR active site, leading to greater potency.[3][14]

G cluster_pathway Downstream Signaling Ligand EGF Ligand Receptor EGFR/HER2 Receptor Tyrosine Kinase Domain Ligand->Receptor:f0 Binds & Dimerizes ADP ADP Receptor:f1->ADP Phosphorylates Substrates PI3K PI3K Receptor:f1->PI3K Activates RAS RAS Receptor:f1->RAS Activates Inhibitor Halogenated Isoquinoline Inhibitor Inhibitor->Receptor:f1 Blocks ATP Binding Site ATP ATP ATP->Receptor:f1 Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Targeted inhibition of the EGFR/HER2 signaling pathway.

The diagram above illustrates the mechanism of action. Growth factors like EGF bind to receptors such as EGFR, causing dimerization and activation of the intracellular tyrosine kinase domain. This domain uses ATP to phosphorylate downstream signaling molecules like PI3K and RAS, ultimately leading to cell proliferation and survival. The halogenated isoquinoline-derived inhibitors act by competitively binding to the ATP pocket of the kinase domain, blocking its activity and shutting down these pro-survival signals.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for benchmarking the efficacy of novel this compound-derived compounds, or related halogenated analogs, as potential kinase inhibitors. By integrating cellular cytotoxicity assays, in vitro kinase inhibition, and cellular mechanism-of-action studies, researchers can generate high-quality, comparable data to identify promising lead candidates.

The structure-activity relationships derived from such studies are critical for guiding the next cycle of medicinal chemistry optimization. Future work should focus on expanding the kinase selectivity profiling to identify potential off-target effects and conducting in vivo studies in relevant animal models to assess pharmacokinetics and anti-tumor efficacy. The halogenated isoquinoline scaffold remains a highly promising starting point for the development of next-generation targeted cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational and disposal plan for 5-Bromo-8-chloroisoquinoline (CAS No. 956003-79-5). As a halogenated heterocyclic compound, its handling and disposal are governed by stringent safety and environmental regulations. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in scientific principles to ensure safety, compliance, and environmental stewardship. The protocols outlined herein are based on established best practices but must always be supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) policies.

Hazard Profile and Risk Assessment

Understanding the chemical nature of this compound is fundamental to its safe disposal. It is a solid, typically appearing as a white to off-white or pale yellow crystalline powder.[1] While a specific, comprehensive toxicological profile is not widely published, data from structurally similar halogenated isoquinolines and general chemical principles allow for a robust risk assessment.

The primary concern for disposal is its classification as a halogenated organic compound .[2][3][4][5] This classification dictates the entire disposal pathway. Halogenated wastes require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans. Improper disposal, such as mixing with non-halogenated waste, can lead to environmental contamination and significantly increased disposal costs.[4][6]

Safety Data Sheets (SDS) for analogous compounds indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[7][8][9] Some related chemicals are also classified as harmful or toxic if swallowed.[8][10][11]

Property Information
Chemical Name This compound
CAS Number 956003-79-5[12]
Molecular Formula C₉H₅BrClN[12]
Physical Form White to off-white crystalline powder[1]
Solubility Limited solubility in water; soluble in organic solvents like DMSO and ethanol.[1][12]
Primary Hazard Class Halogenated Organic Compound
Anticipated Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Potential Respiratory Irritant.[7][9]
Disposal Classification Hazardous Waste. Must be disposed of through a licensed chemical waste vendor.[2][13]

The Core Principle: Waste Segregation

The single most critical step in managing waste from this compound is meticulous segregation at the point of generation.[13] Cross-contamination of waste streams is a common and costly violation of hazardous waste regulations.[6]

Scientific Principle: The covalent bonds between carbon and halogen atoms (bromine, chlorine) are strong. The disposal of halogenated organic compounds requires specialized, high-temperature incinerators capable of breaking these bonds without generating environmentally persistent and toxic byproducts. This process is fundamentally different and more expensive than the incineration of non-halogenated organic waste. Therefore, segregation ensures that only the necessary waste undergoes this intensive process, promoting both safety and cost-effectiveness.

The following workflow diagram illustrates the decision-making process for proper waste segregation.

G cluster_form Identify Waste Form cluster_type Identify Waste Type cluster_containers Select Appropriate Waste Container start Waste Containing This compound Generated is_solid Solid? start->is_solid is_pure Unused/Expired Pure Compound? is_solid->is_pure Yes liquid_waste Halogenated Liquid Waste (e.g., Glass or HDPE Carboy) is_solid->liquid_waste No (Solution) is_grossly_contaminated Grossly Contaminated (e.g., spill cleanup)? is_pure->is_grossly_contaminated No (Contaminated PPE, weigh paper, etc.) original_container Original Product Container is_pure->original_container Yes solid_waste Halogenated Solid Waste (e.g., Lined Drum) is_grossly_contaminated->solid_waste

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocols

Always perform these steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Protocol 3.1: Unused or Expired Pure Compound
  • Container Integrity Check: Ensure the original manufacturer's container is intact, not leaking, and the lid seals tightly.[3]

  • Labeling:

    • Verify the original manufacturer's label is legible. If it is faded or damaged, create a new label with the full chemical name: "this compound" and the CAS number "956003-79-5".[3]

    • Do not write "Waste" on the original label of an unused chemical.[3] Your EHS office will manage this during pickup.

  • Segregation and Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA) for hazardous waste.[14][15] Ensure it is stored with other compatible organic solids and away from acids, bases, and oxidizers.[4]

  • Arrange for Disposal: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.

Protocol 3.2: Contaminated Solid Waste

This category includes items such as used gloves, weigh paper, contaminated silica gel from chromatography, and absorbent materials from small spills.

  • Select Container: Obtain a designated "Halogenated Solid Waste" container from your EHS department or approved supplier. This is typically a plastic-lined fiber drum or a clearly marked plastic pail.

  • Containment: Place all contaminated solid materials directly into this container.[2] Do not overfill.

  • Labeling:

    • Ensure the container is clearly labeled "Hazardous Waste".[15]

    • Maintain a log sheet on the container, listing every chemical added. For this waste, you would list "this compound" and any other halogenated compounds.

  • Storage: Keep the container sealed at all times except when adding waste.[3][6] Store it in your designated SAA.

  • Arrange for Disposal: When the container is nearly full (no more than 90%), arrange for a pickup through your EHS department.[16]

Protocol 3.3: Contaminated Liquid Waste

This includes solutions of this compound in organic solvents (e.g., reaction mixtures, chromatography fractions).

  • Select Container: Use a designated "Halogenated Organic Solvents" waste container.[3] These are typically glass or high-density polyethylene (HDPE) carboys or bottles with secure, screw-top caps.[2][16] The container must be compatible with all solvents being added.

  • Segregation:

    • Crucially, do not mix halogenated and non-halogenated solvent waste. [3][4]

    • Do not mix this waste with aqueous, acidic, basic, or heavy metal-containing waste streams.[4][14]

  • Containment: Carefully pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]

  • Labeling:

    • The container must be clearly labeled "Hazardous Waste".[4][15]

    • On the label or an attached tag, list all chemical constituents by their full name and estimate their percentages, including all solvents.[14] For example: "Methylene Chloride (~80%), Methanol (~15%), this compound (~5%)".

  • Storage: Secure the cap tightly and place the container in secondary containment (e.g., a chemical-resistant tray) within your SAA.[13]

  • Arrange for Disposal: Request a pickup from EHS when the container is approaching full.

Spill and Emergency Procedures

  • Small Spills (Solid Powder):

    • Wearing your full PPE, gently sweep up the solid material and place it into the Halogenated Solid Waste container.[7] Avoid creating dust.[7]

    • Wipe the area with a cloth or paper towel dampened with an appropriate solvent (e.g., methanol or acetone).

    • Place the used cleaning materials into the Halogenated Solid Waste container.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.[4]

Regulatory Compliance and Best Practices

Your laboratory's chemical waste management is regulated by federal and state agencies. In the United States, this falls primarily under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[2][13][17]

  • Satellite Accumulation Areas (SAA): Laboratories must designate SAAs for the collection of hazardous waste.[14][15] These areas must be at or near the point of generation and under the control of laboratory personnel.[13][18] There are limits on the volume of waste (typically up to 55 gallons) and the time it can be stored.[15][18]

  • Container Management: All waste containers must be kept closed except when adding waste. This is a common and easily avoidable regulatory violation.[3][6] Containers must also be in good condition and compatible with their contents.[3]

  • Documentation: Maintain accurate records of what is placed into each waste container. This is essential for safe transport and disposal by the waste vendor.

  • Consult Your EHS Department: Your institution's Environmental Health and Safety department is your primary resource. They provide the correct waste containers, labels, and guidance, and they manage the final disposal process. Always defer to their specific procedures.[2][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.